molecular formula C13H17NO3 B134563 (4-Benzylmorpholin-2-yl)acetic acid CAS No. 146944-27-6

(4-Benzylmorpholin-2-yl)acetic acid

Cat. No.: B134563
CAS No.: 146944-27-6
M. Wt: 235.28 g/mol
InChI Key: ZYXIOXNUKBMPQJ-UHFFFAOYSA-N
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Description

(4-Benzylmorpholin-2-yl)acetic acid is a morpholine-derived building block of significant interest in pharmaceutical research and development. Scientific investigations highlight its application as a critical synthetic intermediate for creating novel substituted morpholine compounds. These compounds are being studied as modulators of the Calcium-Sensing Receptor (CaSR), a key target for potential therapeutic interventions . Research into this mechanism is relevant for the study of disorders related to calcium metabolism, such as chronic kidney disease, and various other syndromes . By providing this specific molecular scaffold, this compound enables researchers to explore structure-activity relationships and develop new chemical entities for biological evaluation. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXIOXNUKBMPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400128
Record name (4-Benzylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146944-27-6
Record name (4-Benzylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-yl)acetic acid is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential biological relevance by proposing a hypothetical signaling pathway based on the known activities of related morpholine-containing compounds in the central nervous system (CNS). This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine derivatives for therapeutic development.

Chemical Structure and Properties

This compound possesses a core morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom is substituted with a benzyl group, and an acetic acid moiety is attached to the carbon at the 2-position of the morpholine ring.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 146944-27-6
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Appearance White to off-white solid (predicted)

Table 2: Physicochemical Properties (Predicted and Experimental)

PropertyValueReference
Boiling Point 391.1 ± 22.0 °C at 760 mmHg
Flash Point 190.4 ± 22.3 °C
Density 1.2 ± 0.1 g/cm³
pKa Not available
Solubility Not available

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow involves the initial formation of a morpholin-2-one intermediate, followed by N-benzylation, introduction of the acetate moiety, and subsequent hydrolysis to yield the final carboxylic acid.

G A Starting Material (e.g., 2-amino-1,3-propanediol) B Step 1: Cyclization (e.g., with chloroacetyl chloride) A->B C Morpholin-2-one Intermediate B->C D Step 2: N-Benzylation (Benzyl bromide, base) C->D E (4-Benzylmorpholin-2-yl)methan-one D->E F Step 3: Introduction of Acetate Moiety (e.g., Reformatsky reaction with ethyl bromoacetate) E->F G Ethyl (4-benzylmorpholin-2-yl)acetate F->G H Step 4: Hydrolysis (e.g., LiOH, H2O/THF) G->H I Final Product This compound H->I J Purification (Chromatography/Recrystallization) I->J

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Morpholin-2-one

  • To a solution of 2-amino-1,3-propanediol in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C in the presence of a base (e.g., triethylamine).

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the morpholin-2-one intermediate.

Step 2: N-Benzylation

  • The morpholin-2-one intermediate is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) to deprotonate the nitrogen.

  • Benzyl bromide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified.

Step 3: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

  • The N-benzylated intermediate is reacted with ethyl bromoacetate in the presence of a suitable base (e.g., LDA) in an aprotic solvent like THF at low temperature.

  • The reaction is allowed to warm to room temperature and then quenched.

  • The crude ester is purified by column chromatography.

Step 4: Hydrolysis to this compound

  • The purified ethyl ester is dissolved in a mixture of THF and water.

  • An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

  • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1] The purity of the compound should be assessed by HPLC and melting point determination.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the benzyl group, the protons of the morpholine ring, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 236.1287.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic portions.

  • A C-O-C stretch from the morpholine ether linkage.

Experimental Workflow for Characterization

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment A Synthesized Crude Product B Purification (Chromatography/Recrystallization) A->B C Pure this compound B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared Spectroscopy (FT-IR) C->F G HPLC Analysis C->G H Melting Point Determination C->H I Final Characterized Compound D->I E->I F->I G->I H->I

Caption: Experimental Workflow for Characterization.

Potential Biological Activity and Signaling Pathways

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[2][3] These compounds have shown a wide range of biological activities, including acting on various receptors and enzymes.[4][5]

Given the structural features of this compound, it is plausible to hypothesize its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that are common targets for CNS drugs.[6]

Hypothetical Signaling Pathway: GPCR Modulation

Based on the activities of other N-substituted morpholine derivatives, this compound could potentially act as a modulator of a GPCR, for instance, a serotonin or dopamine receptor, which are implicated in mood and cognitive functions. The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of this compound to a Gs-coupled GPCR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand This compound GPCR GPCR (e.g., Serotonin Receptor) Ligand->GPCR Binds G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes CREB->Gene Activates Transcription Response Cellular Response (e.g., Neurotransmitter release, Gene expression changes) Gene->Response

Caption: Hypothetical Gs-coupled GPCR Signaling Pathway.

Pathway Description:

  • This compound acts as a ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface.

  • Ligand binding induces a conformational change in the GPCR, leading to the activation of a stimulatory G-protein (Gs).

  • The activated alpha subunit of the Gs protein dissociates and activates Adenylyl Cyclase .

  • Adenylyl Cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP ), a second messenger.

  • Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) .

  • PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

  • Phosphorylated CREB translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes.

  • This cascade ultimately results in a specific cellular response , which in a neuronal context could involve changes in neurotransmitter synthesis and release, or alterations in synaptic plasticity.

Conclusion

This compound is a molecule of interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible route for its synthesis and characterization. The proposed hypothetical biological activity and signaling pathway offer a starting point for pharmacological evaluation. Further experimental studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this and related morpholine derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of (4-Benzylmorpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] The introduction of a benzyl group on the morpholine nitrogen and an acetic acid moiety at the 2-position creates a molecule, (4-Benzylmorpholin-2-yl)acetic acid, with potential for diverse pharmacological activities. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Proposed Synthesis

A plausible and efficient synthetic route for this compound can be conceptualized based on established methods for the synthesis of morpholine derivatives.[1][2][4] A common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The proposed multi-step synthesis is outlined below.

Synthetic Pathway

The proposed synthesis commences with the reaction of a suitable starting material, which is subsequently benzylated and then cyclized to form the morpholine ring, followed by the introduction of the acetic acid side chain.

Synthesis_Pathway A Starting Material (e.g., 2-Aminodiethanol) B N-Benzylation A->B Benzyl Halide, Base C Intermediate A (N-Benzyl-2-amino-diethanol) B->C D Cyclization (e.g., with a dehydrating agent) C->D H2SO4 or other dehydrating agent E Intermediate B (4-Benzylmorpholin-2-yl)methanol D->E F Oxidation E->F PCC or other oxidizing agent G Intermediate C (4-Benzylmorpholin-2-yl)aldehyde F->G H Further Oxidation G->H e.g., Jones Reagent I Final Product This compound H->I

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-amino-diethanol (Intermediate A)

To a solution of 2-aminodiethanol in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., triethylamine) is added. Benzyl bromide is then added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-benzyl-2-amino-diethanol.

Step 2: Synthesis of (4-Benzylmorpholin-2-yl)methanol (Intermediate B)

N-Benzyl-2-amino-diethanol is treated with a dehydrating agent like concentrated sulfuric acid at an elevated temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent and purified by distillation or chromatography to afford (4-Benzylmorpholin-2-yl)methanol.

Step 3: Synthesis of this compound (Final Product)

A two-step oxidation process is proposed. First, (4-Benzylmorpholin-2-yl)methanol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). The resulting aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as Jones reagent or potassium permanganate, to yield the final product, this compound. Purification can be achieved by recrystallization.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted key characterization data for the target compound.

Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), morpholine ring protons (CH₂ groups), and the acetic acid side chain proton (α-CH and COOH).
¹³C NMR Resonances for the carbon atoms of the benzyl group, the morpholine ring, and the acetic acid moiety (including the carbonyl carbon).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching, and C-O-C stretching of the morpholine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₇NO₃ (235.28 g/mol ).

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the structural motifs present suggest potential therapeutic applications.

  • Antimicrobial and Antifungal Activity: Morpholine derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[5] The presence of the morpholine core in the target molecule suggests it could be investigated for similar activities. Acetic acid itself is known to have antibacterial effects, particularly against biofilms.[6][7]

  • Anti-inflammatory and Analgesic Properties: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit anti-inflammatory or analgesic effects.

  • Metabolic Regulation: Acetic acid has been shown to have a positive impact on obesity and glucose tolerance in animal models of type 2 diabetes.[8] The incorporation of this functional group could confer metabolic regulatory properties to the molecule.

Experimental Workflow for Biological Evaluation

A general workflow for the preliminary biological screening of this compound is depicted below.

Biological_Workflow A Compound Synthesis and Purification B In vitro Screening A->B C Antimicrobial Assays (MIC, MBC) B->C D Anti-inflammatory Assays (e.g., COX inhibition) B->D E Cytotoxicity Assays B->E F Hit Identification C->F D->F E->F G In vivo Studies (Animal Models) F->G H Lead Optimization G->H

Caption: General workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for morpholine derivatives, a viable route to this novel compound has been proposed. The outlined characterization techniques provide a clear path for structural verification. Furthermore, by considering the known biological activities of its constituent chemical motifs, this document highlights promising avenues for future pharmacological investigation. This guide is intended to be a valuable resource for researchers embarking on the synthesis and exploration of new morpholine-based compounds for potential therapeutic applications.

References

Unraveling the Enigma: The Mechanism of Action of (4-Benzylmorpholin-2-yl)acetic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the precise mechanism of action for the compound (4-Benzylmorpholin-2-yl)acetic acid remains largely uncharacterized. Currently, there is a significant lack of publicly available data regarding its biological targets, signaling pathways, and overall pharmacological effects.

At present, information on this compound is primarily limited to its chemical identity and availability from various suppliers. There are no published studies detailing its bioactivity, efficacy in disease models, or the molecular interactions that would define its mechanism of action.

While the morpholine and acetic acid moieties are present in numerous biologically active compounds with a wide range of therapeutic applications, the specific combination and substitution pattern of this compound do not correspond to any well-documented pharmacological agent. General research on morpholine derivatives indicates their potential for diverse biological activities, including but not limited to, antibacterial, antifungal, and anticancer effects. However, such generalities cannot be specifically attributed to this compound without dedicated experimental investigation.

Similarly, acetic acid derivatives are known to participate in a vast array of biological processes. For instance, some exhibit anti-inflammatory properties, while others are involved in metabolic regulation. The benzyl group, a common substituent in medicinal chemistry, can also influence a compound's activity in various ways, including its binding affinity to target proteins.

The absence of quantitative data, such as IC50 values, binding constants, or dose-response curves, further underscores the nascent stage of research into this particular molecule. Consequently, the creation of detailed signaling pathway diagrams, structured data tables, or comprehensive experimental protocols is not feasible at this time.

For researchers, scientists, and drug development professionals interested in this compound, the path forward necessitates foundational research. This would involve initial screening assays to identify potential biological targets, followed by more in-depth studies to elucidate its mode of action, and subsequently, its therapeutic potential. Without such fundamental scientific inquiry, any discussion of its mechanism of action would be purely speculative.

A Technical Guide to the Biological Activity of Substituted Morpholine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted morpholine acetic acids and their derivatives. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often enhancing potency, modulating pharmacokinetic properties, and providing desirable drug-like characteristics.[1][2] When functionalized with an acetic acid moiety or its bioisosteres, these compounds exhibit a wide range of pharmacological activities, making them a focal point for drug discovery and development.

Synthesis of Substituted Morpholine Acetic Acid Derivatives

The synthesis of morpholine acetic acid derivatives typically begins with the N-alkylation of morpholine. A common and straightforward approach involves the reaction of morpholine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base and a suitable solvent.[3] The resulting ester, ethyl morpholinoacetate, is a key intermediate that can be hydrolyzed under acidic or basic conditions to yield the target morpholine-4-yl-acetic acid.

Further complexity and diversity can be introduced by starting with substituted morpholines or by functionalizing the acetic acid moiety. For instance, the intermediate ester can be reacted with hydrazine hydrate to form a hydrazide, which serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, each with distinct biological profiles.[4][5]

// Nodes Morpholine [label="Substituted\nMorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haloacetate [label="Ethyl Bromoacetate\nor Chloroacetate", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateEster [label="Ethyl Morpholinoacetate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Acid/Base\nHydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalAcid [label="Substituted\nMorpholine\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine\nHydrate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazide [label="Acetohydrazide\nDerivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycles [label="Further\nDerivatization\n(e.g., Triazoles)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Morpholine -> IntermediateEster [label="N-Alkylation\n(Base, Solvent)"]; Haloacetate -> IntermediateEster; IntermediateEster -> Hydrolysis [label="Step 1"]; Hydrolysis -> FinalAcid [label="Step 2"]; IntermediateEster -> Hydrazide [label="Alternative Path"]; Hydrazine -> Hydrazide; Hydrazide -> Heterocycles; } dot Caption: General synthetic workflow for morpholine acetic acid and its derivatives.

Key Biological Activities and Quantitative Data

Substituted morpholine acetic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiurease, and anticancer effects.

Anti-urease Activity

Bacterial ureases are critical virulence factors in several pathologies, such as peptic ulcers caused by Helicobacter pylori.[4] Several morpholine derivatives have been identified as potent urease inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Urease Inhibitory Activity of Substituted Morpholine Derivatives

Compound ID Structure Description IC50 (µM) Reference
10 2-{(6-morpholin-4-ylpyridin-3-yl)amino}-N'-[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetohydrazide 2.37 ± 0.19 [4]
5g 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide 3.80 ± 1.9 [6]
5k N/A (Thiazole derivative) 9.8 ± 0.023 [7]
3 Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate 13.23 ± 2.25 [4]

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |[6][7] |

Note: Compound structures can be complex. The description provides a general idea of the chemical class.

Antimicrobial and Antifungal Activity

The morpholine scaffold is a component of several antimicrobial drugs.[4] Derivatives of morpholine acetic acid have been tested against various bacterial and fungal strains, with their efficacy measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
12 Mycobacterium smegmatis 15.6 [4]
8 M. smegmatis, C. albicans, S. cerevisiae, P. aeruginosa Active against all tested [4]
Various Candida albicans 500 - 1000 [4]
Co(II) Complex Aspergillus fumigatus 312 [8]

| Co(II) Complex | Candida albicans | 156 |[8] |

Anticancer and Enzyme Inhibition

Certain substituted morpholine derivatives act as inhibitors of key signaling enzymes implicated in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] PC-PLC is involved in cell proliferation, differentiation, and metastasis.[10] Its inhibition can disrupt oncogenic signaling pathways.

Mechanism of Action: Inhibition of Urease

The anti-urease activity of morpholine derivatives is a key area of investigation. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia, which allows pathogens like H. pylori to survive in the acidic environment of the stomach. Inhibitors block the active site of the enzyme, preventing this hydrolysis. Molecular docking studies suggest that these compounds interact with key amino acid residues and the nickel ions in the urease active site, leading to competitive or uncompetitive inhibition.[6][7]

// Outcome Nodes PathogenSurvival [label="Pathogen Survival\n(e.g., H. pylori)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoSurvival [label="Inhibition of\nPathogen Growth", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges connecting outcomes Ammonia -> PathogenSurvival [label="Enables"]; Blocked -> NoSurvival [label="Leads to"]; } dot Caption: Mechanism of urease inhibition by morpholine acetic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective molecules.[1]

  • The Morpholine Ring : The nitrogen atom in the morpholine ring is often crucial for activity, potentially forming hydrogen bonds or acting as a basic center to interact with biological targets.[2]

  • Substituents on the Acetic Acid Moiety : Converting the carboxylic acid to amides, hydrazides, or various heterocyclic rings (like thiazoles, triazoles) significantly modulates the biological activity. For instance, compound 10 , a complex thiazole derivative, is the most potent urease inhibitor in its series, far exceeding the activity of its simpler ester precursor (compound 3 ).[4]

  • Aromatic Substituents : The nature and position of substituents on any attached aromatic rings can drastically alter potency. Electron-withdrawing groups, for example, have been shown to enhance the inhibitory potency of some urease inhibitors.[11] For inhibitors of PI3K/MEK pathways, the substitution pattern on the core aromatic ring is critical for isoform selectivity and overall efficacy.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.

General Synthesis of Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate (Compound 3)

This protocol is based on the synthesis described by Bektaş et al.[4]

  • Starting Material : Commercially available 6-morpholin-4-ylpyridin-3-amine (Compound 2).

  • Reaction : A solution of Compound 2 in a suitable solvent (e.g., ethanol) is treated with ethyl bromoacetate.

  • Conditions : The reaction mixture is refluxed for several hours.

  • Work-up : After cooling, the mixture is typically poured into ice-water to precipitate the product.

  • Purification : The crude solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure ester (Compound 3).

Synthesis of 5-{[(6-morpholin-4-ylpyridin-3-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (Compound 7)

This protocol is adapted from the synthesis described by Bektaş et al.[4]

  • Starting Material : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide (Compound 4), which is prepared by reacting the ester (Compound 3) with hydrazine hydrate.

  • Reaction : Compound 4 (10 mmol) and carbon disulfide (CS2, 10 mol) are added to a solution of potassium hydroxide (KOH, 10 mol) in a mixture of water and ethanol.

  • Conditions : The reaction mixture is refluxed for 3 hours.

  • Work-up : The solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with concentrated HCl.

  • Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final compound.

In Vitro Urease Inhibition Assay (Indophenol Method)

This is a common method for evaluating urease inhibitory activity.[6][11]

  • Reagents : Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside solution, and alkali-hypochlorite solution.

  • Procedure :

    • A solution of the test compound (at various concentrations) is pre-incubated with the urease enzyme in phosphate buffer.

    • The reaction is initiated by adding a urea solution, and the mixture is incubated at a controlled temperature (e.g., 30°C).

    • The amount of ammonia produced from urea hydrolysis is quantified spectrophotometrically by adding the phenol-nitroprusside and alkali-hypochlorite reagents, which react with ammonia to form a stable blue indophenol dye.

  • Measurement : The absorbance of the blue color is measured at a specific wavelength (e.g., 630 nm).

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor for comparison.[6]

References

In Vitro Evaluation of (4-Benzylmorpholin-2-yl)acetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vitro studies on (4-Benzylmorpholin-2-yl)acetic acid reveals a significant gap in publicly available scientific literature. At present, there are no detailed research articles, technical guides, or whitepapers that provide specific data on the biological evaluation of this compound.

While information regarding the chemical properties and commercial availability of this compound is accessible through various chemical supplier databases, in-depth in vitro experimental data—including protocols, quantitative results, and mechanism of action studies—remains unpublished or is not readily accessible in the public domain.

This technical guide aims to provide a framework for the potential in vitro evaluation of this compound, outlining key experimental areas that would be necessary to characterize its biological activity. The methodologies described below are based on standard practices in drug discovery and development and are intended to serve as a roadmap for future research.

Potential Areas for In Vitro Evaluation

To ascertain the biological profile of this compound, a systematic in vitro evaluation would typically encompass the following areas:

  • Target-Based Screening: Identifying and validating the molecular target(s) of the compound.

  • Cellular Assays: Assessing the compound's effects on cellular functions and pathways.

  • Pharmacological Profiling: Characterizing the compound's potency, efficacy, and selectivity.

  • ADME-Toxicity Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties in vitro.

Proposed Experimental Protocols

Should research on this compound be undertaken, the following experimental protocols would be fundamental to its in vitro characterization.

2.1. Target Identification and Validation

A critical first step is to identify the biological target of this compound. This could be approached through:

  • Computational Modeling and Docking: In silico methods to predict potential binding partners based on the compound's structure.

  • Biochemical Screening: High-throughput screening against a panel of known enzymes or receptors.

  • Affinity Chromatography: Immobilizing the compound to a solid support to capture its binding partners from cell lysates.

Workflow for Target Identification

cluster_0 Target Identification Workflow Compound This compound InSilico In Silico Screening (Molecular Docking) Compound->InSilico Biochemical Biochemical Screening (Enzyme/Receptor Panels) Compound->Biochemical Affinity Affinity-Based Methods (e.g., Affinity Chromatography) Compound->Affinity Hit_Validation Hit Validation InSilico->Hit_Validation Biochemical->Hit_Validation Affinity->Hit_Validation Target_ID Identified Target(s) Hit_Validation->Target_ID

Caption: A generalized workflow for identifying the molecular target(s) of a novel compound.

2.2. Cellular Activity Assays

Once a potential target or biological pathway is hypothesized, cellular assays are employed to assess the compound's functional effects.

  • Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell survival.

    • Protocol:

      • Seed cells in 96-well plates at a predetermined density.

      • After 24 hours, treat cells with a serial dilution of this compound.

      • Incubate for a specified period (e.g., 24, 48, 72 hours).

      • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

      • Measure the absorbance or luminescence and calculate the IC50 (half-maximal inhibitory concentration).

  • Signaling Pathway Analysis: To investigate the compound's impact on specific intracellular signaling cascades.

    • Protocol (Western Blotting):

      • Treat cells with the compound at various concentrations and time points.

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases).

      • Incubate with a secondary antibody and detect the signal using chemiluminescence.

Signaling Pathway Modulation

Compound This compound Receptor Cell Surface Receptor (Hypothetical Target) Compound->Receptor Binds/Modulates Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Target Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Data Presentation

Should quantitative data become available, it should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Cancer Cell Line AMTT48Data Not Available
Cancer Cell Line BCellTiter-Glo®48Data Not Available
Normal Cell Line CMTT48Data Not Available

Table 2: Hypothetical Enzyme Inhibition Data

Target EnzymeAssay TypeSubstrateKi (nM)
Kinase XKinaseGlo®ATPData Not Available
Protease YFRETPeptideData Not Available

Conclusion and Future Directions

The in vitro evaluation of this compound represents an unexplored area of research. The absence of published data highlights an opportunity for novel investigation into the potential biological activities of this compound. Future research should focus on systematic screening to identify its molecular target(s) and elucidate its mechanism of action through a comprehensive suite of in vitro assays. The generation of such data would be invaluable to the scientific and drug development communities, potentially uncovering new therapeutic applications for this and related morpholine derivatives. Until such studies are conducted and their results published, a detailed technical guide on the in vitro evaluation of this compound cannot be fully realized.

(4-Benzylmorpholin-2-yl)acetic Acid: A Comprehensive Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-yl)acetic acid is a pivotal pharmaceutical intermediate, most notably recognized for its integral role in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of clinical depression. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound. Detailed experimental protocols, comprehensive data on its physicochemical properties, and a thorough examination of its role in the synthesis of pharmacologically active molecules are presented. Furthermore, this document elucidates the downstream signaling pathways modulated by drugs derived from this intermediate, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a morpholine derivative with the chemical formula C13H17NO3 and a molecular weight of 235.28 g/mol .[1] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C13H17NO3[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 146944-27-6[1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 391.1 ± 22.0 °C at 760 mmHg[1]
Flash Point 190.4 ± 22.3 °C[1]
Refractive Index 1.553[1]
PSA 49.8[1]
XLogP3 0.87[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of the core morpholine structure, followed by the introduction of the acetic acid moiety. The following protocols are based on established synthetic methodologies for morpholine derivatives.

Synthesis of N-Benzylethanolamine (Intermediate 1)

Reaction Scheme:

G Ethanolamine Ethanolamine Reaction + Ethanolamine->Reaction Benzyl_chloride Benzyl_chloride Benzyl_chloride->Reaction N_Benzylethanolamine N_Benzylethanolamine Reaction->N_Benzylethanolamine Base (e.g., K2CO3) Heat

Caption: Synthesis of N-Benzylethanolamine.

Protocol:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add ethanolamine (3 equivalents) and potassium carbonate powder (1.2 equivalents).

  • Heat the mixture to 40-45°C with stirring.

  • Slowly add benzyl chloride (1 equivalent) dropwise over 4-6 hours, maintaining the temperature at 40-45°C.

  • After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzyl chloride is consumed.

  • Filter the hot reaction mixture to remove inorganic salts.

  • The filtrate is then subjected to vacuum distillation to purify the N-benzylethanolamine.

Synthesis of 4-Benzylmorpholine (Intermediate 2)

Reaction Scheme:

G N_Benzylethanolamine N_Benzylethanolamine Reaction + N_Benzylethanolamine->Reaction Dehydrating_agent Dehydrating_agent Dehydrating_agent->Reaction 4_Benzylmorpholine 4_Benzylmorpholine Reaction->4_Benzylmorpholine Heat

Caption: Cyclization to form 4-Benzylmorpholine.

Protocol:

  • To a round-bottom flask, add N-benzylethanolamine (1 equivalent).

  • Slowly add a dehydrating agent, such as concentrated sulfuric acid, while cooling the flask in an ice bath.

  • Heat the reaction mixture to facilitate the intramolecular cyclization to form the morpholine ring. The reaction temperature and time will depend on the chosen dehydrating agent.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-benzylmorpholine can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

Reaction Scheme:

G 4_Benzylmorpholine 4_Benzylmorpholine Reaction1 + 4_Benzylmorpholine->Reaction1 Glyoxalic_acid Glyoxalic_acid Glyoxalic_acid->Reaction1 Reducing_agent Reducing_agent Reaction2 + Reducing_agent->Reaction2 Intermediate Intermediate Intermediate->Reaction2 Final_Product Final_Product Reaction1->Intermediate Condensation Reaction2->Final_Product Reduction

Caption: Synthesis of this compound.

Protocol:

This is a representative protocol based on analogous reactions. Optimization may be required.

  • Dissolve 4-benzylmorpholine (1 equivalent) in a suitable solvent such as methanol.

  • Add an aqueous solution of glyoxylic acid (1.1 equivalents) and stir the mixture at room temperature to form the corresponding enamine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the careful addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.

  • Adjust the pH of the solution to neutral or slightly acidic with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Application as a Pharmaceutical Intermediate: Synthesis of Reboxetine

This compound is a crucial precursor in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor.[2][3] The synthesis of Reboxetine involves the conversion of the carboxylic acid group of this compound into an amide, followed by further transformations to yield the final drug substance.

The general synthetic workflow is depicted below:

Caption: General workflow for Reboxetine synthesis.

Pharmacological Significance: Norepinephrine Reuptake Inhibition and Downstream Signaling

Reboxetine, synthesized from this compound, exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET).[4][5] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

The binding of norepinephrine to its postsynaptic receptors initiates a cascade of intracellular signaling events. The primary receptors involved are the α- and β-adrenergic receptors.

  • α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA.

The following diagram illustrates the signaling pathway affected by norepinephrine reuptake inhibitors like Reboxetine:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Synaptic Cleft (Increased NE) NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibits Synaptic_Cleft->NET Reuptake alpha1 α1-Adrenergic Receptor Synaptic_Cleft->alpha1 alpha2 α2-Adrenergic Receptor Synaptic_Cleft->alpha2 beta β-Adrenergic Receptor Synaptic_Cleft->beta Gq Gq alpha1->Gq Gi Gi alpha2->Gi Gs Gs beta->Gs PLC PLC Gq->PLC AC_inhibited Adenylyl Cyclase Gi->AC_inhibited AC_stimulated Adenylyl Cyclase Gs->AC_stimulated PIP2 PIP2 PLC->PIP2 cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_stimulated->cAMP_increased IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC PKA_inhibited ↓ PKA Activity cAMP_decreased->PKA_inhibited PKA_activated ↑ PKA Activity cAMP_increased->PKA_activated

Caption: Norepinephrine reuptake inhibition signaling pathway.

Conclusion

This compound stands as a critical building block in the synthesis of important pharmaceutical agents, most notably Reboxetine. Its synthesis, while multi-stepped, relies on well-established organic chemistry principles. Understanding the physicochemical properties and synthetic routes of this intermediate is essential for process optimization and the development of novel therapeutics. Furthermore, a clear comprehension of the downstream pharmacological effects of drugs derived from this intermediate provides a solid foundation for future drug discovery and development efforts targeting the noradrenergic system. This guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry, facilitating further innovation in this vital area of medicinal chemistry.

References

Spectroscopic and Synthetic Overview of (4-Benzylmorpholin-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic pathway, and the general biological context for the compound (4-Benzylmorpholin-2-yl)acetic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data from closely related analogs to provide a predictive and informative resource.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number146944-27-6--INVALID-LINK--[1]
Molecular FormulaC13H17NO3--INVALID-LINK--[1]
Molecular Weight235.28 g/mol --INVALID-LINK--[1]
Exact Mass235.120850--INVALID-LINK--[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the morpholine ring protons, and the acetic acid moiety. A ¹H NMR spectrum for the closely related "4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID" is available and can be used for comparative purposes.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4m5HAromatic protons (C₆H₅)
~ 3.5-4.0m3HMorpholine protons (-OCH₂- & -OCH-)
~ 3.5s2HBenzyl protons (-CH₂-Ph)
~ 2.5-3.0m4HMorpholine protons (-NCH₂-)
~ 2.4-2.6d2HAcetic acid protons (-CH₂-COOH)
> 10br s1HCarboxylic acid proton (-COOH)

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 175Carboxylic acid carbon (-COOH)
~ 138Quaternary aromatic carbon (C-CH₂)
~ 129Aromatic carbons (CH)
~ 128Aromatic carbons (CH)
~ 127Aromatic carbons (CH)
~ 70Morpholine carbon (-OCH-)
~ 67Morpholine carbon (-OCH₂)
~ 60Benzyl carbon (-CH₂-Ph)
~ 54Morpholine carbon (-NCH₂)
~ 51Morpholine carbon (-NCH₂)
~ 40Acetic acid carbon (-CH₂-COOH)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Predicted Mass Spectrometry Data

m/zAssignment
236.1281[M+H]⁺
258.1100[M+Na]⁺
234.1128[M-H]⁻
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
3030-3080C-H stretch (Aromatic)
2850-2960C-H stretch (Aliphatic)
~ 1710C=O stretch (Carboxylic acid)
1600, 1495, 1450C=C stretch (Aromatic)
~ 1115C-O-C stretch (Ether)

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be devised based on established methods for the synthesis of similar morpholine derivatives.

Proposed Synthesis of this compound

A plausible synthetic route could involve the alkylation of a suitable morpholine precursor. The following is a generalized, hypothetical protocol.

Materials:

  • 2-Morpholinylacetic acid derivative (e.g., ethyl ester)

  • Benzyl bromide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Hydrolyzing agent (e.g., lithium hydroxide, sodium hydroxide)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • N-Benzylation: To a solution of the 2-morpholinylacetic acid ester in the chosen solvent, add the base and benzyl bromide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After completion, the reaction mixture is worked up by filtering the solid byproducts and evaporating the solvent. The crude product can be purified by column chromatography.

  • Hydrolysis: The purified ester is then dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with an aqueous solution of the hydrolyzing agent. The reaction is stirred until the ester is fully hydrolyzed.

  • Acidification and Extraction: The reaction mixture is then acidified with a suitable acid to protonate the carboxylate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.

Experimental Workflow Diagram

G Hypothetical Synthesis Workflow A 1. N-Benzylation (2-Morpholinylacetic acid ester + Benzyl bromide + Base) B 2. Reaction Monitoring (TLC or LC-MS) A->B C 3. Workup & Purification (Filtration, Evaporation, Chromatography) B->C D 4. Hydrolysis (Ester + Base) C->D E 5. Acidification & Extraction D->E F Final Product This compound E->F

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific pharmacological data or signaling pathway involvement for this compound is not documented in the available literature. However, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[4]

Morpholine-containing compounds have been reported to act as:

  • Anticancer agents[5]

  • Anti-inflammatory agents[6]

  • Antimicrobial agents[5]

  • Central Nervous System (CNS) active agents, including inhibitors of enzymes like acetylcholinesterase and monoamine oxidase[7][8]

The benzyl group is also a common feature in many biologically active molecules, often contributing to binding at hydrophobic pockets of target proteins. The combination of the morpholine and benzyl moieties suggests potential for interaction with various biological targets.

Given the broad range of activities of morpholine derivatives, a generalized signaling pathway diagram is presented below. This diagram illustrates a common mechanism of action for enzyme inhibitors, a frequent role for this class of compounds.

Generalized Enzyme Inhibition Pathway

G Generalized Enzyme Inhibition Pathway for a Morpholine Derivative cluster_0 Normal Pathway cluster_1 Inhibited Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor This compound (Potential Inhibitor) BlockedEnzyme Inhibited Enzyme Inhibitor->BlockedEnzyme Binds to enzyme NoProduct No Product Formation BlockedEnzyme->NoProduct Prevents catalysis

Caption: A generalized diagram illustrating a potential enzyme inhibition mechanism.

Conclusion

This compound is a compound of interest for which detailed public data is scarce. This guide provides a predictive summary of its spectroscopic characteristics and a plausible synthetic route based on established chemical principles and data from analogous structures. The morpholine core suggests a high potential for biological activity, warranting further investigation into its specific pharmacological profile and mechanism of action. Researchers are encouraged to use this guide as a starting point and to obtain compound-specific analytical data for any experimental work.

References

Potential Therapeutic Targets for Morpholine-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutics. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a valuable component in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Key Therapeutic Targets and Quantitative Efficacy

Morpholine derivatives have demonstrated significant activity against a diverse range of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The following tables summarize the in vitro efficacy of selected morpholine-containing compounds against these targets.

Table 1: Anticancer Activity of Morpholine-Based Compounds
CompoundTarget/Cell LineIC50Reference
ZSTK474 PI3Kα5.0 nM[1]
PI3Kβ20.8 nM[1]
PI3Kγ14.6 nM[1]
PI3Kδ3.9 nM[1]
Gefitinib EGFRVaries by cell line[2]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67 μM[3][4]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23 μM[3][4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29 μM[3][4]
Compound 22 (Triazene-appended morpholine chalcone) MDA-MB-231 (Breast Cancer)20 µM[5]
SW480 (Colon Cancer)12.5 µM[5]
Compound 3d (2-morpholino-4-anilinoquinoline) HepG2 (Hepatocellular Carcinoma)8.50 μM[6]
Compound 3c (2-morpholino-4-anilinoquinoline) HepG2 (Hepatocellular Carcinoma)11.42 μM[6]
Compound 3e (2-morpholino-4-anilinoquinoline) HepG2 (Hepatocellular Carcinoma)12.76 μM[6]
Table 2: Activity Against Neurodegenerative Disease Targets
CompoundTargetIC50/KiReference
MO1 (Morpholine-based chalcone) MAO-BIC50: 0.030 µM, Ki: 0.018 µM (mixed-type)[7]
MO5 (Morpholine-based chalcone) AChEIC50: 6.1 µM, Ki: 2.52 µM (competitive)[7]
MO7 (Morpholine-based chalcone) MAO-AIC50: 7.1 µM[7]
MO9 (Morpholine-based chalcone) AChEIC50: 12.01 µM, Ki: 7.04 µM (noncompetitive)[7]
Compound 11g (4-N-phenylaminoquinoline derivative) AChE1.94 ± 0.13 μM
BChE28.37 ± 1.85 μM
C14 (Morpholine-based chalcone) MAO-A7.91 ± 0.08 μM[8]
C6 (Morpholine-based chalcone) MAO-A8.45 ± 0.19 μM[8]
Table 3: Anti-inflammatory and Other Activities
CompoundTarget/AssayIC50/ActivityReference
Compound 6f (β-lactam derivative) iNOS InhibitionAnti-inflammatory ratio: 99[9][10]
Compound 5c (β-lactam derivative) iNOS InhibitionAnti-inflammatory ratio: 72[9][10]
Linezolid Bacterial RibosomeProtein Synthesis Inhibition[11]
Reboxetine Norepinephrine Transporter (NET)Selective Reuptake Inhibition[12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by morpholine-based compounds is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades and mechanisms of action.

Gefitinib-Mediated Inhibition of the EGFR-PI3K-Akt Signaling Pathway

Gefitinib, a morpholine-containing compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By blocking the ATP-binding site of EGFR, gefitinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell proliferation and survival.[2][13]

Gefitinib_EGFR_PI3K_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Gefitinib inhibits EGFR, blocking the PI3K/Akt pathway.

Mechanism of Action of Linezolid

Linezolid is an oxazolidinone antibiotic that contains a morpholine moiety. Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[11] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of translation.[4][11]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex 70S Initiation Complex Formation 50S->InitiationComplex 30S 30S Subunit 30S->InitiationComplex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->InitiationComplex mRNA mRNA mRNA->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Initiates

Caption: Linezolid inhibits bacterial protein synthesis initiation.

Reboxetine's Selective Inhibition of the Norepinephrine Transporter

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[12] It acts by binding to the norepinephrine transporter (NET) on the presynaptic neuron, thereby blocking the reuptake of norepinephrine from the synaptic cleft.[12] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Reboxetine_Mechanism cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Releases Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Activates NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Reboxetine blocks norepinephrine reuptake at the NET.

Experimental Protocols and Workflows

Reproducible and well-documented experimental protocols are fundamental to drug discovery research. This section provides detailed methodologies for key in vitro assays used to characterize the activity of morpholine-based compounds.

Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a morpholine-based compound against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PI3K reaction buffer

  • Lipid substrate (e.g., PIP2)

  • Test compound (morpholine derivative)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a mixture of the PI3K enzyme and lipid substrate in the reaction buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiation of Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PI3K_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound setup_rxn Set up Reaction: - Add Compound/Vehicle - Add Enzyme/Lipid Mix prep_compound->setup_rxn init_rxn Initiate Reaction (Add ATP) setup_rxn->init_rxn incubate_60 Incubate 60 min at Room Temp init_rxn->incubate_60 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_60->add_adpglo incubate_40 Incubate 40 min at Room Temp add_adpglo->incubate_40 add_detection Add Kinase Detection Reagent incubate_40->add_detection incubate_30 Incubate 30 min at Room Temp add_detection->incubate_30 read_luminescence Measure Luminescence incubate_30->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end Caco2_Assay_Workflow cluster_permeability Permeability Measurement start Start culture_cells Culture Caco-2 Cells on Transwell Inserts (21-25 days) start->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity setup_assay Prepare for Assay: - Wash Monolayers - Add Transport Buffer check_integrity->setup_assay A_to_B A to B Transport: - Add Compound to Apical - Incubate 2h setup_assay->A_to_B B_to_A B to A Transport: - Add Compound to Basolateral - Incubate 2h setup_assay->B_to_A collect_samples Collect Samples from Apical and Basolateral Compartments A_to_B->collect_samples B_to_A->collect_samples analyze_lcms Analyze Samples by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp (A>B) and Papp (B>A) analyze_lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er end End calculate_er->end

References

The Morpholine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, integral to the development of a diverse array of bioactive molecules. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile, have established it as a critical component in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery of bioactive molecules incorporating the morpholine scaffold, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

Biological Activities of Morpholine-Containing Compounds

The versatility of the morpholine ring allows for its incorporation into molecules targeting a wide range of diseases.[1] Appropriately substituted morpholine derivatives have demonstrated significant potential as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5][6][7][8]

Anticancer Activity

Morpholine-containing compounds have shown significant promise in oncology, with several derivatives targeting key signaling pathways involved in cancer progression.[9] Notably, molecules targeting phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been extensively studied.[10][11]

Table 1: Anticancer Activity of Morpholine Derivatives

Compound/DrugTargetCell Line(s)IC50Reference(s)
GefitinibEGFRVariousVaries by mutation[3]
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110αA375 melanoma0.58 µM[10]
ZSTK474 analog (Ethanolamine replacement)PI3Kα-9.9 nM[12]
ZSTK474 analog (Diethanolamine replacement)PI3Kα-3.7 nM[12]
2,4-dimorpholinopyrimidine-5-carbonitrile 17pPI3Kα-31.8 ± 4.1 nM[13]
2,4-dimorpholinopyrimidine-5-carbonitrile 17pPI3Kδ-15.4 ± 1.9 nM[13]
Morpholine-Benzimidazole-Oxadiazole 5hVEGFR-2-0.049 ± 0.002 µM[11]
Morpholine-Benzimidazole-Oxadiazole 5hHT-29 (colon cancer)3.103 ± 0.979 μM[14]
Morpholine substituted quinazoline AK-10TubulinA549, MCF-7, SHSY-5Y8.55 µM, 3.15 µM, 3.36 µM[3]
Pyrimidine-morpholine hybrid 2g-SW480, MCF-75.10 ± 2.12 μM, 19.60 ± 1.13 μM[2][11][15]
2-morpholino-4-anilinoquinoline 3d-HepG28.50 μM[16]
Antimicrobial Activity

The morpholine scaffold is a key component in several antimicrobial agents, including the antibiotic Linezolid.[17] Derivatives have also been developed with potent antifungal and antibacterial properties.

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound/DrugActivityOrganism(s)MIC (μg/mL)Reference(s)
LinezolidAntibacterialGram-positive bacteriaVaries[4]
Sila-morpholine analogue 24AntifungalCandida albicans, Cryptococcus neoformans, Aspergillus nigerComparable or better than amorolfine[18]
Ruthenium-based complex Ru(ii)-3AntibacterialStaphylococcus aureus0.78[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 24AntibacterialV. cholerae, P. aeruginosa6.25[1]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 20AntifungalA. flavus6.25[1]
Morpholine-containing 5-arylideneimidazolone 15Antibiotic EnhancerMethicillin-resistant S. aureus (MRSA)Significantly reduced oxacillin MIC[20]
Anti-inflammatory and Antiviral Activity

Research has also explored the potential of morpholine derivatives as anti-inflammatory and antiviral agents.[7][21]

Table 3: Anti-inflammatory and Antiviral Activity of Morpholine Derivatives

Compound/DrugActivityTarget/AssayIC50/EC50/ED50Reference(s)
Morpholine capped β-lactam 5cAnti-inflammatoryiNOS inhibition0.12 ± 0.00 mM[10]
Indole derivative with N-ethyl morpholine 2Anti-inflammatory (in vivo)CFA-induced inflammatory hyperalgesia1.097 mg kg⁻¹ (ED50)[7]
Amantadine hydrochloride-resveratrol multicomponentAntiviral-Significantly lower than parent compounds[21]

Key Signaling Pathways

The therapeutic effects of many morpholine-based bioactive molecules are attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[22] Its overactivation is a hallmark of many cancers, making it a prime target for anticancer therapies.[22]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/AKT/mTOR Signaling Pathway
VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[23] In cancer, this pathway is often hijacked by tumors to support their growth and metastasis.[23]

VEGF_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Permeability Vascular Permeability VEGFR2->Permeability RAS RAS PLCg->RAS Activation AKT AKT PI3K->AKT Activation Survival Endothelial Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

VEGF Signaling Pathway

Experimental Protocols

The discovery and development of novel bioactive molecules with morpholine scaffolds rely on a series of well-defined experimental procedures.

General Synthesis of Morpholine Derivatives

A common and versatile method for the synthesis of the morpholine ring is the dehydration of diethanolamine.[7]

Protocol 1: Synthesis of Morpholine from Diethanolamine

  • Acidification: To a round bottom flask containing diethanolamine, add concentrated hydrochloric acid dropwise with cooling until a pH of 1 is reached.

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Maintain the internal temperature at 200-210 °C for 15 hours.

  • Work-up: Allow the mixture to cool to approximately 160 °C and pour it into a dish.

  • Free-basing: Mix the resulting morpholine hydrochloride paste with calcium oxide.

  • Distillation: Transfer the paste to a round bottom flask and perform a flame distillation.

  • Drying: Dry the crude morpholine by stirring over potassium hydroxide for 30-60 minutes.

  • Purification: Separate the upper morpholine layer and reflux over sodium metal for one hour, followed by fractional distillation. Collect the product at 126-129 °C.[7]

Synthesis of Bioactive Morpholine-Containing Drugs

The following are simplified synthetic schemes for the well-known drugs Linezolid and Gefitinib.

Protocol 2: Synthesis of Linezolid (Simplified Approach)

This synthesis involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by hydrolysis and cyclization to form the oxazolidinone ring, and subsequent functional group transformations to yield Linezolid.[24]

Protocol 3: Synthesis of Gefitinib (Simplified Approach)

A common synthesis of Gefitinib starts from 6,7-dimethoxy-3H-quinazolin-4-one. The process involves demethylation, acetylation, halogenation, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, deacetylation, and finally O-alkylation with a morpholine-containing side chain.[5][25]

Biological Evaluation Assays

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][24]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][24]

Protocol 5: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.[21][23]

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) by fitting the dose-response data to a suitable model.[21][23]

Drug Discovery and Development Workflow

The journey from identifying a bioactive morpholine-containing molecule to a marketable drug is a long and complex process. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_I Phase I Clinical Trials (Safety) IND->Clinical_I Clinical_II Phase II Clinical Trials (Efficacy & Dosing) Clinical_I->Clinical_II Clinical_III Phase III Clinical Trials (Large-scale Efficacy) Clinical_II->Clinical_III NDA New Drug Application (NDA) Submission Clinical_III->NDA Approval Regulatory Approval & Market Launch NDA->Approval

Drug Discovery and Development Workflow

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the design and discovery of novel bioactive molecules. Its favorable physicochemical and pharmacokinetic properties, combined with the diverse range of biological activities exhibited by its derivatives, ensure its continued prominence in medicinal chemistry. The systematic exploration of structure-activity relationships, coupled with a deeper understanding of the molecular targets and signaling pathways, will undoubtedly lead to the development of new and improved morpholine-containing therapeutics for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral (4-Benzylmorpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in drug design. This document provides detailed application notes and a proposed protocol for the asymmetric synthesis of a specific chiral building block, (4-Benzylmorpholin-2-yl)acetic acid. The synthesis of this molecule is of interest for the development of novel therapeutics, as the morpholine core, combined with the acetic acid side chain, offers multiple points for diversification and interaction with biological targets.

Proposed Synthetic Strategy

The proposed asymmetric synthesis of chiral this compound involves a multi-step sequence. A key step in establishing the chirality at the C2 position of the morpholine ring is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. This method has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivity. Subsequent N-benzylation and elaboration of the C2-substituent will lead to the final product.

An alternative approach involves the enantioselective synthesis of a C2-functionalized morpholine from a chiral chlorohydrin, which can then be further modified.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation Approach

This protocol is adapted from a method for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]

Step 1: Synthesis of 2-Substituted Dehydromorpholine Precursor

The synthesis of the dehydromorpholine precursor is the initial step. This can be achieved through various established methods, often involving the cyclization of an appropriately substituted amino alcohol derivative.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor and the chiral bisphosphine ligand (e.g., a derivative of SKP) is prepared in a degassed solvent such as dichloromethane (DCM) or toluene.

  • Reaction Setup: To a high-pressure reactor, add the 2-substituted dehydromorpholine precursor and the prepared catalyst solution.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the chiral 2-substituted morpholine.

Step 3: N-Benzylation

  • Reaction Setup: To a solution of the chiral 2-substituted morpholine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the mixture at room temperature.

  • Reaction and Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Elaboration of the Acetic Acid Side Chain

This step will depend on the nature of the substituent at the C2 position from the initial precursor. If the substituent is an ester, hydrolysis under basic or acidic conditions will yield the desired carboxylic acid. If it is a protected hydroxyl group, deprotection followed by oxidation will be necessary.

Protocol 2: Enantioselective Synthesis from a Chiral Chlorohydrin

This protocol is based on a general method for the enantioselective synthesis of C2-functionalized morpholines.[2]

Step 1: Synthesis of Chiral 2-Chloro Alcohol

Chiral 2-chloro alcohols can be prepared with high enantioselectivity via organocatalytic α-chlorination of an aldehyde followed by reduction.[2]

Step 2: Synthesis of the Bis-Electrophile

The chiral 2-chloro alcohol is converted into a bis-electrophile that allows for chemoselective displacement.

Step 3: Cyclization with an Amino Alcohol

The bis-electrophile is reacted with an appropriate amine containing an embedded 'O' nucleophile, such as 2-aminoethanol, in the presence of a base to induce cyclization and form the N-protected morpholine.

Step 4: N-Benzylation and Side Chain Elaboration

Similar to Protocol 1, subsequent N-benzylation and modification of the C2-substituent are performed to obtain the final this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for key reactions in the asymmetric synthesis of chiral morpholines, based on published literature. These values provide an expectation of the efficiency and stereoselectivity of the proposed synthetic steps.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]

EntrySubstrate (R group)CatalystSolventYield (%)ee (%)
1Phenyl[Rh(COD)₂]BF₄ / SKPDCM>9999
24-MeO-Ph[Rh(COD)₂]BF₄ / SKPDCM>9998
34-F-Ph[Rh(COD)₂]BF₄ / SKPDCM>9999
42-Naphthyl[Rh(COD)₂]BF₄ / SKPDCM>9999
5Methyl[Rh(COD)₂]BF₄ / SKPDCM>9995

Table 2: Enantioselective Synthesis of C2-Functionalized Morpholines [2]

EntryAldehydeAmine NucleophileOverall Yield (3 steps, %)ee (%)
1IsovaleraldehydeEthanolamine5094
2PhenylacetaldehydeEthanolamine4598
3CyclohexanecarboxaldehydeEthanolamine4892

Visualizations

Experimental Workflow: Asymmetric Hydrogenation Approach

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Functionalization cluster_3 Purification start Starting Materials precursor 2-Substituted Dehydromorpholine start->precursor Cyclization hydrogenation Chiral 2-Substituted Morpholine precursor->hydrogenation [Rh]/Chiral Ligand, H₂ benzylation N-Benzylated Morpholine hydrogenation->benzylation BnBr, Base final_product This compound benzylation->final_product Side Chain Elaboration purification Purified Product final_product->purification Chromatography

Caption: Workflow for the asymmetric synthesis of this compound via asymmetric hydrogenation.

Logical Relationship: Key Synthetic Transformations

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_modification Modifications cluster_final Final Product A Amino Alcohol Derivatives C Dehydromorpholine A->C B Aldehydes / Ketones B->C D Chiral 2-Substituted Morpholine C->D Asymmetric Hydrogenation E N-Benzylation D->E F Side Chain Formation E->F G Chiral this compound F->G

Caption: Key transformations in the synthesis of the target chiral morpholine derivative.

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through a strategic combination of established synthetic methods. The protocols outlined, particularly the asymmetric hydrogenation approach, offer a promising route to this valuable building block with high enantioselectivity. The provided quantitative data and workflow diagrams serve as a practical guide for researchers in the planning and execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in drug discovery and development.

References

Application Notes and Protocols for the Use of (4-Benzylmorpholin-2-yl)acetic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)acetic acid is a unique scaffold of significant interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its incorporation into peptides and other biomolecules can impart favorable conformational constraints and biological activity.[3][4] This document provides detailed application notes and a theoretical protocol for the use of this compound in solid-phase synthesis, a cornerstone technique for the assembly of peptides and other oligomers.[5]

While specific literature on the solid-phase synthesis applications of this compound is not extensively available, the protocols herein are based on well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and are intended to serve as a comprehensive guide for researchers.[6][7]

Data Presentation

The successful incorporation of any building block in solid-phase synthesis is evaluated by parameters such as coupling efficiency and the purity of the final product. The following table summarizes expected quantitative data for a standard solid-phase peptide synthesis cycle. These values are illustrative and may vary depending on the specific sequence and reaction conditions.

ParameterExpected ValueMethod of Determination
Coupling Yield> 99%Kaiser Test or Chloranil Test
Deprotection Yield> 99%UV spectroscopy of piperidine-dibenzofulvene adduct
Overall Yield (for a 10-mer peptide)70-80%Dry weight of cleaved peptide
Purity of Crude Peptide85-95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocols

This section details a theoretical protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile

  • Diethyl ether

  • Standard laboratory glassware and solid-phase synthesis vessel

Protocol for Solid-Phase Synthesis

1. Resin Swelling and Preparation

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

  • Pre-activate the mixture by stirring for 10-15 minutes at room temperature.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

4. Capping (Optional but Recommended)

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF) for 30 minutes.

  • Drain the capping solution and wash the resin with DMF.

5. Chain Elongation

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection

  • After the final coupling step, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis

  • Purify the crude peptide using preparative RP-HPLC.

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

The following diagrams illustrate the workflow of the solid-phase synthesis and the structure of the key molecule.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Capping Capping (Optional) Wash2->Capping Elongate Chain Elongation (Repeat Deprotection/Coupling) Capping->Elongate Cleave Cleavage from Resin (TFA Cocktail) Elongate->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final Pure Peptide Purify->Final

Caption: Workflow for solid-phase synthesis incorporating this compound.

Caption: Structure of this compound with key functional groups.

References

Application Notes and Protocols for High-Throughput Screening of (4-Benzylmorpholin-2-yl)acetic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, notably for its role in inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, particularly cancer.[4][5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel modulators of this key signaling cascade.

Data Presentation

Table 1: Exemplary High-Throughput Screening Campaign Summary
ParameterValueReference
Library Size10,000 compoundsN/A
Screening Concentration10 µM[6]
Primary Assay FormatPI3Kα HTRF Assay[6]
Confirmed Hit Rate0.8%[6]
Number of Confirmed Hits80N/A
Potency Range (IC50)50 nM - 5 µMN/A
Table 2: Representative Inhibitory Activity of Lead Compounds against Class I PI3K Isoforms
Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
BMA-001 (Parent)85012007501500
BMA-0077525060300
BMA-0235518045220
ZSTK474 (Control) 16 44 4.6 49

Data for BMA compounds are hypothetical for illustrative purposes. ZSTK474 data is from published sources.[7]

Table 3: Structure-Activity Relationship (SAR) Insights for Exemplary Hits
Compound IDR1-GroupR2-GroupPI3Kα IC50 (nM)Notes
BMA-001HH850Parent Compound
BMA-0114-F-BenzylH420Modest improvement in potency
BMA-0153-Cl-BenzylH310Increased potency
BMA-0234-F-Benzyl5-CH3 (morpholine)55Significant increase in potency, suggesting favorable interaction in the morpholine binding pocket

This table illustrates a hypothetical SAR based on the importance of substitutions on the benzyl and morpholine rings.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Survival p70S6K->CellGrowth EIF4EBP1->CellGrowth BMA_Library (4-Benzylmorpholin-2-yl)acetic acid Library BMA_Library->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of the compound library.

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation cluster_followup Follow-up Studies Compound_Library 1. This compound Library Dilution Assay_Plate 2. Dispense Library to 384-well Assay Plates Compound_Library->Assay_Plate Primary_Screen 4. Primary Screen (Single Concentration) Assay_Plate->Primary_Screen Reagent_Prep 3. Prepare PI3K HTRF Assay Reagents Reagent_Prep->Primary_Screen Data_Acquisition 5. HTRF Signal Measurement Primary_Screen->Data_Acquisition Primary_Analysis 6. Primary Data Analysis (Z', Hit Identification) Data_Acquisition->Primary_Analysis Hit_Picking 7. Hit Confirmation (Dose-Response) Primary_Analysis->Hit_Picking IC50_Determination 8. IC50 Determination Hit_Picking->IC50_Determination Cell_Based_Assay 9. Cell Viability Assays IC50_Determination->Cell_Based_Assay SAR_Analysis 10. Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis

Caption: Experimental workflow for high-throughput screening.

Experimental Protocols

Protocol 1: In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Enzyme Assay

This protocol is adapted from established methods for determining the enzymatic activity of PI3K and the inhibitory potential of test compounds.[6]

1. Materials and Reagents:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • HTRF Detection Reagents (e.g., europium cryptate-labeled anti-GST antibody and d2-labeled PIP3)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS

  • Test compounds from the this compound library, serially diluted in DMSO

  • 384-well low-volume white assay plates

  • HTRF-compatible microplate reader

2. Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library stock plates into the 384-well assay plates using an acoustic liquid handler. For dose-response experiments, perform serial dilutions of the hit compounds.

  • Enzyme and Substrate Preparation: Prepare a solution of the PI3K enzyme and PIP2 substrate in the assay buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mixture to each well of the assay plate containing the test compounds.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at its Km value.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagent mixture to each well to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm).

  • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

  • For primary screening, identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a common method to assess the effect of hit compounds on the proliferation of cancer cell lines.

1. Materials and Reagents:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hit compounds, serially diluted in cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Add 100 µL of the serially diluted hit compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for Cell-Based Assays of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the morpholine ring, attributed to its favorable physicochemical and metabolic properties, makes it a privileged scaffold in drug design and development.[4] Many morpholine-containing compounds have been identified as potent inhibitors of crucial cellular signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[1][5][6]

These application notes provide a comprehensive guide to utilizing a suite of cell-based assays for the evaluation of morpholine derivatives. The protocols detailed herein will enable researchers to assess the cytotoxic and apoptotic effects of these compounds, analyze their impact on the cell cycle, and investigate their engagement with specific signaling pathways.

Data Presentation: Efficacy of Morpholine Derivatives

The following tables summarize the cytotoxic activity of representative morpholine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [5]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Triple-Negative Breast Cancer) IC50 (µM)
10d0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e0.033 ± 0.003--
10h-0.087 ± 0.007-

Table 2: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives [7][8]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 3: VEGFR-2 Inhibition by Morpholine-Benzimidazole-Oxadiazole Derivatives [9]

CompoundVEGFR-2 IC50 (µM)
5c0.915 ± 0.027
5h0.049 ± 0.002
5j0.098 ± 0.011
Sorafenib (Reference)0.037 ± 0.001

Experimental Workflow

A logical workflow is essential for the comprehensive evaluation of novel morpholine derivatives. The following diagram outlines a typical screening cascade, starting from broad cytotoxicity screening and progressing to more specific mechanistic studies.

G A Primary Screening: Cell Viability Assays (MTT, XTT) B Secondary Screening: Apoptosis Assays (Annexin V, Caspase-3/7) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Target Engagement & Pathway Analysis: Kinase Assays, Western Blotting C->D E Lead Optimization D->E

Caption: A typical workflow for the discovery and development of morpholine derivatives.

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of chemical compounds.[10] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[10][11]

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium and incubate for 24-48 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[10][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[10]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid) to each well to dissolve the formazan crystals.[1][10][12]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10][11]

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[10]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[10]

Apoptosis Assays

Apoptosis assays are crucial for determining if a compound induces programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: [1]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the morpholine derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13]

Protocol (Luminescence-based): [13]

  • Cell Lysate Preparation: Treat cells with the morpholine derivative, harvest, and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a white-walled 96-well plate, add the cell lysate and the caspase-3/7 reagent containing a pro-luminescent substrate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the caspase-3/7 activity.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to investigate the impact of compounds on cell cycle progression.

Protocol (Propidium Iodide Staining): [14][15]

  • Cell Seeding and Treatment: Seed cells and treat with the morpholine derivative for the desired time.

  • Cell Harvesting: Harvest approximately 1x10^6 cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the cells and wash the pellet twice with PBS.[14]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate to remove RNA.[14]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[14]

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

Many morpholine derivatives target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][6]

G cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.
Kinase Inhibition Assays

To confirm direct target engagement, in vitro kinase assays are performed.

Protocol (ADP-Glo™ Luminescent Kinase Assay): [16]

  • Compound Dilution: Prepare serial dilutions of the morpholine derivative in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., PI3K), and its substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Western Blotting

Western blotting is used to assess the phosphorylation status of key proteins within a signaling pathway in response to compound treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the morpholine derivative, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

References

Application Notes and Protocols for (4-Benzylmorpholin-2-yl)acetic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)acetic acid is a fragment molecule that holds significant potential in fragment-based drug design (FBDD). The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties, which can enhance the drug-likeness of a compound.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in a typical FBDD campaign, from initial screening to lead optimization.

The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly to a biological target and then to grow, link, or merge these fragments into more potent, high-affinity lead molecules.[4][5] This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[5]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of morpholine-based fragments, illustrating the outcomes of a fragment screening and initial optimization campaign targeting a protein kinase.

Compound IDFragment StructureMethodKd (µM)Ligand Efficiency (LE)IC50 (µM)
FBDD-001 This compoundSPR8500.35>1000
FBDD-002 2-(Morpholin-2-yl)acetic acidNMR15000.41>1000
FBDD-003 4-BenzylmorpholineITC5000.38850
FBDD-004 2-(4-(4-fluorobenzyl)morpholin-2-yl)acetic acidSPR3500.39450
FBDD-005 2-(4-benzylmorpholin-2-yl)acetamideX-ray2000.42250

Experimental Protocols

Fragment Library Preparation and Quality Control

A high-quality fragment library is crucial for a successful FBDD campaign.[6]

Protocol:

  • Solubilization: Dissolve this compound and other fragments in DMSO to a final stock concentration of 100 mM.

  • Quality Control (QC) via NMR:

    • Prepare a 1 mM solution of each fragment in a suitable deuterated buffer (e.g., PBS pH 7.4 in D2O).

    • Acquire a 1D ¹H NMR spectrum for each fragment to confirm identity and purity.[6] The morpholine moiety typically shows a distinct NMR pattern.[7]

    • Assess solubility by observing the presence of sharp, well-resolved peaks.

  • QC via LC-MS:

    • Perform LC-MS analysis on each fragment to confirm purity (ideally >95%).

  • Plate Preparation: Create master plates of the fragment library for screening.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[8][9]

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[10]

    • The goal is to achieve a surface density that will produce a measurable response for low-molecular-weight fragments.[11]

  • Screening:

    • Inject the individual fragments from the library over the sensor surface at a concentration range of 100-500 µM.[11]

    • Include a reference flow cell to subtract non-specific binding.

    • Monitor the change in the SPR signal (response units, RU) to identify binding events.

  • Hit Validation:

    • For fragments that show a response, perform a dose-response analysis by injecting a range of concentrations to determine the binding affinity (Kd).

Hit Validation and Structural Characterization by X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[12][13]

Protocol:

  • Co-crystallization:

    • Set up crystallization trials of the target protein in the presence of a saturating concentration of the fragment hit (e.g., 1-5 mM).

  • Crystal Soaking:

    • Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.[13]

    • Process the data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.[12]

Fragment Growing and Lead Optimization

Once a fragment hit is validated and its binding mode is determined, the next step is to grow the fragment into a more potent lead compound.[4][14]

Protocol:

  • Structure-Based Design:

    • Analyze the X-ray crystal structure to identify vectors for chemical elaboration of the fragment. Look for nearby pockets or key interactions that can be exploited.[15]

  • Synthetic Chemistry:

    • Synthesize a small library of analogs based on the initial fragment hit. For this compound, modifications could include:

      • Substitution on the benzyl ring to explore additional hydrophobic or polar interactions.

      • Modification of the acetic acid moiety to an amide or other functional groups to form new hydrogen bonds.

  • Iterative Screening:

    • Screen the synthesized analogs using the same biophysical methods (SPR, ITC, or NMR) to determine their binding affinities.

    • Conduct functional assays (e.g., enzyme inhibition assays) to measure the IC50 values of the more potent compounds.

  • Structure-Activity Relationship (SAR) Analysis:

    • Analyze the data to establish a clear SAR, guiding the next round of design and synthesis.[16]

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization FragLib Fragment Library (e.g., containing This compound) Screening Biophysical Screening (SPR, NMR) FragLib->Screening Hits Initial Hits (Weak Binders) Screening->Hits Validation Dose-Response (Kd determination) Hits->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure SBDD Structure-Based Design (Fragment Growing) Structure->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR & Potency Testing (IC50) Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound SAR->Lead

Caption: A typical workflow for a fragment-based drug design campaign.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor (4-Benzylmorpholin-2-yl) acetic acid derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Structure-Guided Elaboration cluster_2 Optimized Lead Fragment this compound Kd = 850 µM Optimization Add substituents to explore hydrophobic pocket and form new H-bonds Fragment->Optimization Fragment Growing Lead Optimized Analog IC50 = 0.25 µM Optimization->Lead

Caption: The logical progression from a fragment hit to a potent lead.

References

Application Note: A Robust Protocol for the Synthesis of N-Alkylated (Morpholin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The morpholine scaffold is recognized as a privileged structure in medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] N-alkylation of the morpholine nitrogen is a critical synthetic transformation that enables the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed, two-step protocol for the synthesis of N-substituted (morpholin-2-yl)acetic acids, starting from the commercially available ester precursor. The methodology employs a highly efficient reductive amination for the N-alkylation step, followed by a straightforward saponification to yield the final carboxylic acid.

Overall Synthetic Workflow

The protocol is designed as a reliable two-stage process. It begins with the N-alkylation of a commercially available (morpholin-2-yl)acetic acid ester via reductive amination. This method is favored for its high selectivity and control, minimizing the byproducts often associated with direct alkylation using alkyl halides.[2] The resulting N-alkylated ester is then hydrolyzed to the final carboxylic acid product through saponification.

G Overall Synthetic Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Deprotection start Start: (Morpholin-2-yl)acetic acid ethyl ester reductive_amination Reductive Amination: 1. Aldehyde / Ketone 2. NaBH(OAc)₃ start->reductive_amination Reactants product1 Intermediate: N-Alkyl (morpholin-2-yl)acetic acid ethyl ester reductive_amination->product1 Product saponification Saponification: 1. LiOH or NaOH 2. Acidic Workup (HCl) product1->saponification Hydrolysis final_product Final Product: N-Alkyl (morpholin-2-yl)acetic acid

Caption: A high-level overview of the two-stage synthetic protocol.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This procedure details the N-alkylation of (morpholin-2-yl)acetic acid ethyl ester with an aldehyde using sodium triacetoxyborohydride.[3] This reducing agent is particularly effective as it is mild and selective for the iminium ion intermediate, allowing for a one-pot reaction.[2]

Materials:

  • (Morpholin-2-yl)acetic acid ethyl ester (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (morpholin-2-yl)acetic acid ethyl ester (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (to make an ~0.1 M solution).

  • Add a catalytic amount of glacial acetic acid to the mixture. This facilitates the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may cause some effervescence.

  • Continue stirring the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated ester.

G Reductive Amination Mechanism amine Secondary Amine (Morpholine Ester) iminium Iminium Ion Intermediate amine->iminium Condensation (+ H⁺, - H₂O) aldehyde Aldehyde (R-CHO) product Tertiary Amine (N-Alkylated Product) iminium->product Reduction (Hydride Attack) reducer Reducing Agent [NaBH(OAc)₃] reducer->iminium

Caption: Simplified mechanism of the reductive amination reaction.

Protocol 2: Saponification of the N-Alkylated Ester

This protocol describes the hydrolysis of the ester group to the corresponding carboxylic acid using a base, a classic reaction known as saponification.[4][5]

Materials:

  • N-Alkyl (morpholin-2-yl)acetic acid ethyl ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting solid or oil is the final N-alkylated (morpholin-2-yl)acetic acid, which can be further purified by recrystallization or chromatography if necessary.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes the expected products from the N-alkylation of (morpholin-2-yl)acetic acid ethyl ester with a variety of commercially available aldehydes, demonstrating the versatility of the protocol.

EntryAldehydeR-GroupExpected Product NameTypical Yield (%)
1BenzaldehydeBenzylN-Benzyl(morpholin-2-yl)acetic acid85-95%
2IsobutyraldehydeIsobutylN-Isobutyl(morpholin-2-yl)acetic acid80-90%
34-Fluorobenzaldehyde4-FluorobenzylN-(4-Fluorobenzyl)(morpholin-2-yl)acetic acid88-96%
4CyclohexanecarboxaldehydeCyclohexylmethylN-(Cyclohexylmethyl)(morpholin-2-yl)acetic acid82-92%
5Formaldehyde (as paraformaldehyde)MethylN-Methyl(morpholin-2-yl)acetic acid75-85%

Note: Yields are estimated based on literature for similar transformations and are dependent on the specific substrate and purification efficiency.

References

Application of (4-Benzylmorpholin-2-yl)acetic Acid in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)acetic acid is a versatile scaffold for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The presence of a carboxylic acid handle on the this compound scaffold allows for the straightforward application of parallel synthesis techniques to generate large, focused libraries of compounds. This application note provides a detailed protocol for the solution-phase parallel synthesis of an amide library derived from this scaffold, along with methodologies for purification and characterization.

The morpholine moiety is a key component in a wide range of biologically active compounds, targeting various receptors and enzymes.[2][3] Libraries based on the this compound core can be screened against a multitude of biological targets to identify hit compounds for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][4]

Library Design and Synthesis Strategy

A common and effective strategy for diversifying the this compound scaffold is through amide bond formation with a diverse set of primary and secondary amines. This approach allows for the exploration of a wide range of chemical space around the core scaffold. The general reaction is depicted below:

General Reaction Scheme

Figure 1: General reaction scheme for the parallel synthesis of an amide library from this compound.

A representative library of 96 amides can be synthesized in a 96-well plate format using a diverse set of commercially available amines.

Experimental Protocols

A. Materials and Equipment
  • This compound

  • A diverse library of 96 primary and secondary amines

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, for high-throughput setup)

  • Parallel centrifugal evaporator

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for analysis

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) for purification

B. Protocol for Parallel Amide Synthesis (96-well format)

This protocol describes the synthesis of a 96-member amide library.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare individual 0.2 M stock solutions of 96 diverse amines in anhydrous DMF in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (20 µmol) of the HOBt stock solution to each well.

    • Add 100 µL (20 µmol) of the EDC stock solution to each well.

    • Gently agitate the reaction block for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 100 µL (20 µmol) of each of the 96 unique amine stock solutions to their respective wells.

    • Add 50 µL (20 µmol) of the DIPEA stock solution to each well.

    • Seal the reaction block with a sealing mat.

  • Reaction and Work-up:

    • Agitate the reaction block at room temperature for 16 hours.

    • After the reaction is complete, add 500 µL of a 1:1 mixture of water and acetonitrile to each well to quench the reaction.

    • Analyze a small aliquot (5-10 µL) from each well by HPLC-MS to determine the reaction conversion and product purity.

    • Concentrate the solvent in each well using a parallel centrifugal evaporator.

  • Purification:

    • Redissolve the crude product in each well in an appropriate solvent (e.g., DMSO or a mixture of DMF and methanol).

    • Purify the compounds using mass-directed preparative HPLC.

    • Collect the fractions containing the desired product and concentrate them using a centrifugal evaporator.

  • Compound Characterization and Management:

    • Confirm the identity and purity of the final compounds by HPLC-MS and ¹H NMR (for a representative subset).

    • Accurately determine the concentration of each compound solution.

    • Store the compound library in an appropriate format (e.g., 96-well plates) at -20°C for future screening.

Data Presentation

The following table summarizes the expected outcomes for a representative set of reactions in the parallel synthesis.

WellAmine (R¹R²NH)Product Molecular Weight ( g/mol )Expected Yield (%)Purity (%) (Crude by LC-MS)
A1Aniline310.3975-90>80
A2Benzylamine324.4280-95>85
A3Morpholine304.3985-98>90
A4Piperidine302.4285-98>90
B1Cyclohexylamine316.4580-95>85
B2Isopropylamine276.3870-85>75

Table 1: Representative data for the parallel synthesis of a (4-Benzylmorpholin-2-yl)acetamide library.

Visualizations

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Purification Stock Solutions Stock Solutions Reaction Block Well 1 Well 2 ... Well 96 Stock Solutions->Reaction Block:f0 Scaffold & Reagents 96-Well Plate (Amines) 96-Well Plate (Amines) 96-Well Plate (Amines)->Reaction Block:f1 Diverse Amines Addition Sequence 1. Scaffold + HOBt + EDC 2. Amines 3. DIPEA Reaction Block->Addition Sequence Incubation 16h at RT Reaction Block->Incubation Addition Sequence->Reaction Block LC-MS Analysis LC-MS Analysis Incubation->LC-MS Analysis Crude Product Prep-HPLC Prep-HPLC LC-MS Analysis->Prep-HPLC Purification Final Compounds Compound Library Prep-HPLC->Final Compounds

Caption: Workflow for parallel synthesis of a compound library.

G cluster_screening High-Throughput Screening cluster_followup Hit-to-Lead Compound Library (4-Benzylmorpholin-2-yl)acetic acid derived library Biological Assays Kinase Assays Receptor Binding Assays Cell-based Assays ... Compound Library->Biological Assays Hit Identification Identify Active Compounds ('Hits') Biological Assays->Hit Identification SAR Studies Structure-Activity Relationship Hit Identification->SAR Studies Validated Hits Lead Optimization Improve Potency, Selectivity, PK/PD SAR Studies->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: Drug discovery workflow using a chemical library.

Conclusion

The use of this compound as a scaffold in parallel synthesis offers a powerful and efficient approach to generate diverse libraries of novel chemical entities. The straightforward amide coupling protocol described herein is amenable to high-throughput synthesis and purification, enabling the rapid exploration of chemical space. The resulting compound libraries can be invaluable tools in the identification of new lead compounds for a wide range of therapeutic targets, ultimately accelerating the drug discovery process.

References

Application Note: Quantification of (4-Benzylmorpholin-2-yl)acetic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Benzylmorpholin-2-yl)acetic acid in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.

Introduction

This compound is a morpholine derivative with potential applications in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to its polar nature, containing both a tertiary amine and a carboxylic acid group, chromatographic analysis can be challenging. This application note presents a reliable LC-MS/MS method developed for its quantification in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of this compound from human plasma.

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS), this compound-d7.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1200 Series or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient See Table Below

Gradient Elution Program:

Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound236.191.120025
This compound-d7 (IS)243.198.120025

Data Presentation

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
2 (LQC)< 10< 1290 - 110
50 (MQC)< 8< 1092 - 108
800 (HQC)< 7< 995 - 105

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 9590 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

Caption: Workflow for the quantification of this compound.

G Logical Relationship of Method Components cluster_extraction Extraction cluster_separation Separation cluster_detection Detection Analyte This compound Method LC-MS/MS Analyte->Method Matrix Human Plasma Matrix->Method SamplePrep Protein Precipitation Method->SamplePrep Chromatography Reversed-Phase C18 Method->Chromatography MassSpec Triple Quadrupole MS Method->MassSpec Ionization ESI+ MassSpec->Ionization ScanMode MRM MassSpec->ScanMode

Caption: Key components of the analytical method.

Application Notes and Protocols for (4-Benzylmorpholin-2-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization and evaluation of (4-Benzylmorpholin-2-yl)acetic acid and its derivatives. This class of compounds is of significant interest in drug discovery due to the potential anti-inflammatory properties associated with the morpholine scaffold. The protocols outlined below are designed to serve as a comprehensive guide for the purification and biological assessment of these molecules.

Application Notes: Anti-inflammatory Potential and Mechanism of Action

This compound derivatives are structurally related to compounds that have been investigated for their anti-inflammatory activity. The core morpholine ring is a common scaffold in medicinal chemistry, and its derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]

The benzyl and acetic acid moieties on the morpholine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein are essential for obtaining highly pure crystalline material for accurate in vitro and in vivo testing, and for evaluating the compound's efficacy as a potential COX-2 inhibitor.

Hypothesized Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the simplified signaling pathway of inflammation and the point of intervention for a putative COX-2 inhibitor like a this compound derivative.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins produces Inflammation_Response Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_Response mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids acts on Target_Compound This compound derivative Target_Compound->COX2_Enzyme inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Crystallization Techniques and Protocols

The successful crystallization of this compound derivatives is crucial for obtaining a high-purity solid form suitable for characterization and biological assays. The choice of solvent and crystallization method significantly impacts crystal quality, yield, and morphology.[4] Due to the presence of both a basic morpholine nitrogen and an acidic carboxylic acid group, the compound's solubility is highly dependent on the solvent's polarity and hydrogen bonding capabilities.

Data Presentation: Solvent Selection for Crystallization

While specific solubility data for this compound is not extensively published, the following table provides a list of common solvents and their properties to guide the selection process for crystallization trials. A good crystallization solvent will typically dissolve the compound when hot but have low solubility when cold.

Solvent NameBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexComments
Water 10080.110.2Potential for salt formation; good for highly polar compounds.[5]
Ethanol 7824.65.2Good general-purpose solvent for compounds with H-bond donors/acceptors.[5]
Isopropanol (IPA) 8218.33.9Less polar than ethanol; often a good choice for cooling crystallization.[1]
Ethyl Acetate 776.04.4Medium polarity; can be used as a primary solvent or an anti-solvent.[1]
Acetone 5620.75.1Good solvent for many organic compounds, volatile.[6]
Acetonitrile 8237.55.8Polar aprotic solvent; can be effective for cooling or anti-solvent methods.[1]
Toluene 1112.42.4Non-polar; may be suitable for less polar derivatives or as an anti-solvent.
Heptane/Hexane 98 / 691.9 / 1.90.1Non-polar; primarily used as anti-solvents.[1]
Experimental Workflow: Solvent Screening for Crystallization

The following diagram outlines a logical workflow for selecting an appropriate solvent system for the crystallization of a this compound derivative.

Solvent_Screening_Workflow start Start: Crude this compound derivative test_solubility Test solubility of small amount in various solvents at RT and boiling start->test_solubility soluble_cold Soluble at RT test_solubility->soluble_cold Yes insoluble_hot Insoluble even when boiling test_solubility->insoluble_hot No soluble_hot_insoluble_cold Soluble when boiling, in- or sparingly soluble at RT test_solubility->soluble_hot_insoluble_cold Ideal try_antisolvent Use as 'good' solvent in anti-solvent crystallization soluble_cold->try_antisolvent reject_solvent Reject as single solvent insoluble_hot->reject_solvent use_cooling Use for cooling crystallization soluble_hot_insoluble_cold->use_cooling find_antisolvent Find miscible 'bad' solvent (anti-solvent) try_antisolvent->find_antisolvent antisolvent_found Perform anti-solvent crystallization find_antisolvent->antisolvent_found Found no_antisolvent No suitable anti-solvent find_antisolvent->no_antisolvent Not Found

Caption: Logical workflow for crystallization solvent selection.

Protocol 1: Cooling Crystallization

This method is suitable when the compound has a high solubility in a chosen solvent at its boiling point and low solubility at room temperature or below.

  • Dissolution: In a suitable flask, add the crude this compound derivative to a selected solvent (e.g., isopropanol or ethanol).

  • Heating: Heat the mixture with stirring on a hot plate until the solvent begins to boil and the solid completely dissolves. If some solid remains, add a minimal amount of additional hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is effective when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "bad" solvent).

  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water or heptane) dropwise. The addition rate is critical; a slower rate typically produces better crystals.[1]

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has started.

  • Maturation: Stop the addition of the anti-solvent and allow the mixture to stir at a constant temperature for several hours to let the crystals grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the two solvents for the washing step.

In Vitro Biological Evaluation

The following protocol details an in vitro assay to determine the COX-2 inhibitory activity of this compound derivatives. This is a common method for screening potential anti-inflammatory compounds.[4]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

The diagram below outlines the key steps in a typical fluorometric assay for measuring COX-2 inhibition.

COX2_Assay_Workflow start Start: Prepare Reagents plate_prep Add Assay Buffer, Cofactor, and Probe to 96-well plate start->plate_prep add_enzyme Add recombinant COX-2 enzyme to appropriate wells plate_prep->add_enzyme add_compounds Add Test Compound, Positive Control (Celecoxib), and Vehicle Control to wells add_enzyme->add_compounds add_substrate Add Arachidonic Acid (Substrate) to all wells add_compounds->add_substrate measure_fluorescence Measure fluorescence kinetics (Ex/Em = 535/587 nm) for 10-20 min add_substrate->measure_fluorescence calculate_slope Calculate reaction rate (slope) for each well measure_fluorescence->calculate_slope calculate_inhibition Calculate % Inhibition relative to Vehicle Control calculate_slope->calculate_inhibition determine_ic50 Determine IC50 value from concentration-response curve calculate_inhibition->determine_ic50 end End: Report IC50 determine_ic50->end

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Protocol 3: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening assay kits.

  • Reagent Preparation: Prepare all reagents (COX assay buffer, cofactor solution, probe, and enzyme) according to the manufacturer's instructions. Prepare a stock solution of the this compound derivative and a positive control (e.g., Celecoxib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Plate Setup: In a 96-well plate suitable for fluorescence measurements, add the following to each well:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor Working Solution

    • 1 µL COX Probe Solution

  • Enzyme Addition: Add 1 µL of recombinant COX-2 enzyme to the appropriate wells. For background control wells, add 1 µL of assay buffer instead of the enzyme.

  • Compound Addition: Add 10 µL of the diluted test compound, positive control, or vehicle control (e.g., DMSO) to the wells.

  • Substrate Addition: To initiate the reaction, add 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[4] Record readings every 1-2 minutes for 10-20 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Vehicle Control - Slope of Test Compound) / Slope of Vehicle Control] x 100

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[4]

References

Application Notes and Protocols: (4-Benzylmorpholin-2-yl)acetic acid in Targeted Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-yl)acetic acid is a versatile scaffold for the synthesis of targeted compound libraries in drug discovery. The inherent structural features of the morpholine ring, such as improved aqueous solubility and metabolic stability, make it a privileged substructure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of a targeted amide library through parallel synthesis. The synthesized library can be screened against various biological targets, particularly kinases and receptors implicated in cancer and neurological disorders.

Introduction

The morpholine moiety is a cornerstone in modern drug discovery, frequently incorporated into molecules to enhance their pharmacokinetic profiles and target engagement.[1][2] this compound offers a strategic entry point for creating diverse chemical libraries. The carboxylic acid handle allows for the facile introduction of a wide array of chemical diversity through robust and well-established amide coupling reactions. The benzyl group on the morpholine nitrogen can serve as a key interaction motif or be further modified. This application note details the design, synthesis, and potential applications of a targeted library derived from this valuable building block.

Targeted Library Synthesis Workflow

The overall workflow for the synthesis and screening of a targeted library based on this compound involves several key stages, from initial building block preparation to biological evaluation.

workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_target Target Identification A Start: this compound C Parallel Amide Coupling A->C B Amine Diversity Set (R-NH2) B->C D Purification & Characterization C->D E Library Plating D->E F High-Throughput Screening (HTS) E->F Screening G Hit Identification & Validation F->G H Structure-Activity Relationship (SAR) Studies G->H I Target Deconvolution H->I J Signaling Pathway Analysis I->J

Fig. 1: Workflow for targeted library synthesis and screening.

Experimental Protocols

Protocol 1: General Procedure for Parallel Amide Coupling

This protocol describes a general method for the synthesis of an amide library from this compound and a diverse set of primary and secondary amines using a 96-well plate format.

Materials:

  • This compound

  • Amine library (diverse primary and secondary amines)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block

  • Automated liquid handler (optional)

  • HPLC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M stock solutions of the amine library in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of the respective amine stock solution to each well.

    • Add 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 100 µL (20 µmol, 1.0 equiv) of the HATU stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Analysis:

    • After the reaction is complete, quench each reaction with 200 µL of water.

    • Analyze the crude product mixture directly by LC-MS to determine conversion and purity.

    • For hit validation and further studies, individual compounds can be purified by preparative HPLC.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol outlines a general procedure for screening the synthesized library against a panel of kinases.

Materials:

  • Synthesized compound library (in DMSO)

  • Kinase panel (e.g., PI3K, mTOR, AKT)

  • Kinase assay buffer

  • ATP

  • Substrate (peptide or protein)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Assay Plate Preparation:

    • Dispense 50 nL of each compound from the library plate into the 384-well assay plates using an acoustic liquid handler.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and substrate in the appropriate assay buffer.

    • Dispense 5 µL of the master mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plates on a compatible plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation

The success of a targeted library synthesis is evaluated by the yield and purity of the individual compounds. The following table presents representative data for a subset of a hypothetical library synthesized using the protocol described above.

Compound IDAmine (R-NH2)Molecular Weight ( g/mol )Yield (%)Purity (%)
L1-A1Aniline310.388592
L1-A2Benzylamine324.419195
L1-A34-Fluoroaniline328.378290
L1-A4Piperidine302.429598
L1-A5Morpholine304.389396

Table 1: Representative Yield and Purity Data for a Targeted Amide Library.

Following HTS, the biological activity of the library compounds is quantified. The table below shows hypothetical IC50 values for the most active compounds against a target kinase.

Compound IDTarget KinaseIC50 (nM)
L1-A1PI3Kα350
L1-B5PI3Kα120
L1-C2mTOR85
L1-D8AKT1210

Table 2: Hypothetical Biological Activity Data for Hit Compounds.

Potential Signaling Pathways

Libraries derived from this compound are well-suited for targeting key signaling pathways implicated in cancer and other diseases. The PI3K/AKT/mTOR pathway is a frequently pursued target for morpholine-containing compounds due to the structural resemblance of some derivatives to known inhibitors.[3][4]

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Library Morpholine Library (e.g., L1-C2) Library->PI3K Inhibition Library->mTORC1 Inhibition

Fig. 2: The PI3K/AKT/mTOR signaling pathway, a potential target for the synthesized library.

Conclusion

This compound serves as an excellent starting point for the construction of targeted compound libraries. The straightforward and high-yielding amide coupling chemistry allows for the rapid generation of a diverse set of molecules. These libraries can be effectively screened to identify novel modulators of key biological pathways, such as the PI3K/AKT/mTOR pathway, providing valuable starting points for drug discovery programs. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this versatile scaffold in their own discovery efforts.

References

Troubleshooting & Optimization

Overcoming solubility issues with (4-Benzylmorpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Benzylmorpholin-2-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound has the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol .[1] Its structure contains a carboxylic acid group, making it an acidic compound. The presence of the benzyl and morpholine groups contributes to its overall lipophilicity.

Q2: Why might I be experiencing solubility issues with this compound?

Like many organic molecules with a significant carbon backbone, this compound may exhibit poor aqueous solubility. The relatively nonpolar benzyl group can limit its interaction with water molecules. As a weak acid, its solubility is also highly dependent on the pH of the solution.[2][3]

Q3: What are the most common strategies to improve the solubility of acidic compounds like this?

Several well-established techniques can be employed to enhance the solubility of poorly soluble acidic drugs.[4] These include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[2][3][5]

  • Salt Formation: Preparing a salt of the compound with a suitable base prior to dissolution.[3][6]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall polarity of the solvent system.[6][7]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[5][6][8]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the nonpolar regions of the molecule are shielded within the cyclodextrin cavity.[8][9]

Troubleshooting Guides

Issue 1: Poor solubility in aqueous buffers for biological assays.

Initial Assessment: this compound is likely poorly soluble in neutral or acidic aqueous buffers due to the protonated state of the carboxylic acid.

Troubleshooting Steps:

  • pH Adjustment: The most straightforward approach is to increase the pH of the buffer. Since the compound is an acid, increasing the pH above its pKa will convert it to its more soluble anionic form.

  • Co-solvent Addition: If pH adjustment is not feasible or sufficient, the addition of a co-solvent can be effective.

  • Use of Surfactants: Low concentrations of a non-ionic surfactant can significantly improve solubility without disrupting most biological assays.

Quantitative Data Summary:

The following table provides a hypothetical summary of the solubility of this compound under different conditions.

ConditionSolvent/BufferAdditiveTemperature (°C)Solubility (mg/mL)
1Phosphate Buffered Saline (PBS)None25< 0.1
2PBSpH adjusted to 8.0251.5
3PBS (pH 7.4)5% DMSO252.0
4PBS (pH 7.4)10% Ethanol251.2
5PBS (pH 7.4)0.1% Tween® 80255.0
6Water2% Hydroxypropyl-β-cyclodextrin258.0

Experimental Protocol: pH Adjustment for Enhanced Solubility

Objective: To prepare a stock solution of this compound in an aqueous buffer by pH adjustment.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a desired amount of this compound into a sterile microcentrifuge tube.

  • Add the desired volume of PBS to the tube.

  • Vortex the mixture for 30 seconds. The compound will likely not fully dissolve.

  • While stirring, add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved and the desired pH (e.g., pH 8.0) is reached.

  • Record the final volume and concentration of the stock solution.

  • Sterile filter the solution if required for cell-based assays.

Issue 2: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.

Initial Assessment: This is a common issue for compounds with low aqueous solubility. The compound is soluble in the high concentration of organic solvent (DMSO) but precipitates when the solvent is diluted with an aqueous buffer, causing the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution while vortexing to allow for a more gradual change in solvent polarity.

  • Incorporate a Surfactant or Cyclodextrin in the Final Buffer: The presence of a solubilizing agent in the aqueous buffer can help to keep the compound in solution upon dilution.

Experimental Protocol: Serial Dilution with a Surfactant

Objective: To prepare working solutions of this compound by diluting a DMSO stock into a buffer containing a surfactant.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • PBS, pH 7.4

  • Tween® 80

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a working buffer of PBS containing 0.1% (v/v) Tween® 80.

  • To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the PBS/Tween® 80 buffer.

  • Vortex the solution immediately and vigorously for 30 seconds.

  • Perform subsequent serial dilutions using the PBS/Tween® 80 buffer.

  • Visually inspect the solutions for any signs of precipitation.

Visualizations

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway_Placeholder ligand This compound receptor Target Receptor ligand->receptor Binds downstream_kinase Downstream Kinase receptor->downstream_kinase Activates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates

Caption: A hypothetical signaling pathway.

References

Technical Support Center: Synthesis of (4-Benzylmorpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Benzylmorpholin-2-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step synthesis. The first step is the N-alkylation of a 2-(cyanomethyl)morpholine derivative with a benzyl halide to form the key intermediate, (4-Benzylmorpholin-2-yl)acetonitrile. The second step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Q2: What are the critical factors affecting the yield in the N-benzylation step?

The yield of the N-benzylation step is primarily influenced by the choice of base, solvent, temperature, and the purity of the starting materials. Incomplete deprotonation of the morpholine nitrogen can lead to low conversion, while side reactions can occur at elevated temperatures.

Q3: Which conditions are recommended for the hydrolysis of the nitrile intermediate?

Both acidic and basic conditions can be employed for the hydrolysis of the nitrile. Acid-catalyzed hydrolysis, typically with a strong acid like hydrochloric acid, directly yields the carboxylic acid.[1][2] Base-catalyzed hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the final product.[1][2] The choice between acidic and basic hydrolysis may depend on the presence of other sensitive functional groups in the molecule.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the N-benzylation and hydrolysis reactions. For the N-benzylation, the disappearance of the starting morpholine derivative and the appearance of the higher Rf product spot can be tracked. For the hydrolysis, the conversion of the nitrile to the more polar carboxylic acid (which will have a lower Rf) can be observed.

Q5: What are the main challenges in purifying the final product, this compound?

The final product is an amino acid, which can exhibit amphoteric properties. This can sometimes make extraction and purification challenging. Purification can typically be achieved by recrystallization or column chromatography on silica gel. Adjusting the pH during aqueous work-up is crucial for efficient extraction.

Troubleshooting Guides

Problem 1: Low Yield in N-Benzylation of 2-(Cyanomethyl)morpholine

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start Low Yield in N-Benzylation incomplete_deprotonation Incomplete Deprotonation of Morpholine Nitrogen start->incomplete_deprotonation side_reactions Side Reactions (e.g., Quaternization) start->side_reactions impure_reagents Impure Starting Materials/Reagents start->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions solution_base Use a stronger base (e.g., NaH) Ensure anhydrous conditions incomplete_deprotonation->solution_base solution_stoichiometry Use slight excess of benzyl bromide Monitor reaction by TLC to avoid over-alkylation side_reactions->solution_stoichiometry solution_purify Verify purity of starting materials Use freshly distilled solvents impure_reagents->solution_purify solution_optimize Optimize temperature and reaction time Ensure efficient stirring suboptimal_conditions->solution_optimize

Caption: Troubleshooting Low N-Benzylation Yield.

Potential Cause Troubleshooting/Solution
Incomplete Deprotonation The secondary amine of the morpholine needs to be deprotonated to become a potent nucleophile. If a weak base is used, the reaction may be slow or incomplete. Solution: Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Ensure all reagents and glassware are dry.
Side Reactions Over-alkylation can lead to the formation of a quaternary ammonium salt, which is a common side reaction. Solution: Use a carefully controlled stoichiometry of the benzylating agent (e.g., 1.05-1.1 equivalents of benzyl bromide). Monitor the reaction progress closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Impure Reagents Impurities in the starting 2-(cyanomethyl)morpholine, benzyl bromide, or solvent can lead to side reactions and lower yields. Benzyl bromide can degrade over time. Solution: Ensure the purity of starting materials. Use freshly distilled benzyl bromide and anhydrous solvents.
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. Solution: Optimize the reaction temperature. A good starting point is room temperature, with gentle heating if the reaction is sluggish.
Problem 2: Low Yield in the Hydrolysis of (4-Benzylmorpholin-2-yl)acetonitrile

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start Low Yield in Nitrile Hydrolysis incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis amide_intermediate Isolation of Amide Intermediate start->amide_intermediate decomposition Product or Starting Material Decomposition start->decomposition workup_issues Poor Recovery during Work-up start->workup_issues solution_conditions Increase reaction time and/or temperature Use a more concentrated acid or base incomplete_hydrolysis->solution_conditions solution_push_reaction If amide is isolated, resubject to harsher hydrolysis conditions (stronger acid/base, higher temp) amide_intermediate->solution_push_reaction solution_milder_conditions Monitor reaction closely Consider milder hydrolysis methods if decomposition is observed decomposition->solution_milder_conditions solution_ph_adjustment Carefully adjust pH to the isoelectric point before extraction to maximize recovery workup_issues->solution_ph_adjustment

Caption: Troubleshooting Nitrile Hydrolysis.

Potential Cause Troubleshooting/Solution
Incomplete Hydrolysis Nitrile hydrolysis can be slow, especially with sterically hindered substrates. Solution: Increase the reaction time and/or temperature. For acid hydrolysis, using a more concentrated acid solution (e.g., 6M HCl) can be beneficial. For basic hydrolysis, ensure a sufficient excess of the base is used.[1][2]
Isolation of Amide Intermediate The hydrolysis may stop at the amide stage, especially under milder conditions.[3] Solution: If the amide is the major product, it can be isolated and subjected to more vigorous hydrolysis conditions (e.g., higher temperature, more concentrated acid or base) to drive the reaction to the carboxylic acid.
Decomposition The N-benzyl group can be sensitive to harsh acidic conditions and high temperatures, potentially leading to de-benzylation or other side reactions. Solution: Monitor the reaction for the appearance of byproducts. If decomposition is suspected, consider using milder basic hydrolysis conditions followed by careful acidification.
Poor Recovery During Work-up As an amino acid, the product's solubility in aqueous and organic phases is pH-dependent. Solution: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before extracting with an organic solvent. Multiple extractions may be necessary.

Experimental Protocols

Step 1: Synthesis of (4-Benzylmorpholin-2-yl)acetonitrile

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cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-(cyanomethyl)morpholine and base in anhydrous DMF B Add Benzyl Bromide dropwise at 0°C A->B C Stir at room temperature B->C D Monitor by TLC C->D E Quench with water and extract with ethyl acetate D->E F Wash organic layer, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: N-Benzylation Workflow.

  • Materials:

    • 2-(Cyanomethyl)morpholine (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(cyanomethyl)morpholine in anhydrous DMF dropwise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (4-Benzylmorpholin-2-yl)acetonitrile.

Step 2: Hydrolysis of (4-Benzylmorpholin-2-yl)acetonitrile to this compound

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve (4-Benzylmorpholin-2-yl)acetonitrile in aqueous HCl B Heat the mixture to reflux A->B C Monitor by TLC B->C D Cool to room temperature C->D E Adjust pH to isoelectric point D->E F Extract with an organic solvent E->F G Dry, concentrate, and purify by recrystallization F->G

Caption: Nitrile Hydrolysis Workflow.

  • Materials:

    • (4-Benzylmorpholin-2-yl)acetonitrile (1.0 eq)

    • 6M Hydrochloric acid

    • Sodium hydroxide solution (to adjust pH)

    • Dichloromethane or other suitable organic solvent

    • Anhydrous sodium sulfate

  • Procedure (Acid-Catalyzed):

    • Dissolve (4-Benzylmorpholin-2-yl)acetonitrile in 6M hydrochloric acid.

    • Heat the mixture to reflux and maintain the temperature until TLC analysis indicates the complete disappearance of the starting nitrile.

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to the isoelectric point (typically near neutral pH for similar amino acids) using a sodium hydroxide solution. The product may precipitate at this stage.

    • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: N-Benzylation Reaction Parameters

ParameterConditionReported Yield Range (Analogous Reactions)
Base NaH, K₂CO₃60-90%
Solvent DMF, THF, Acetonitrile-
Temperature 0°C to 80°C-
Reaction Time 2-24 hours-

Table 2: Nitrile Hydrolysis Reaction Parameters

ParameterConditionReported Yield Range (General)
Reagent 6M HCl, 20% aq. NaOH70-95%[1][2]
Solvent Water, Ethanol/Water-
Temperature Reflux (approx. 100°C)-
Reaction Time 4-48 hours-

References

Technical Support Center: Chiral Separation of (4-Benzylmorpholin-2-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of (4-Benzylmorpholin-2-yl)acetic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the enantiomers of this compound?

A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase are necessary to create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A2: While the optimal CSP is determined empirically, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points for screening.[1] These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with structures similar to the target molecule.

Q3: How do I choose the appropriate mobile phase for my chiral separation?

A3: The choice of mobile phase depends on the selected chiral stationary phase and the desired separation mode (normal phase, reversed-phase, or polar organic). For polysaccharide-based CSPs, a common starting point for normal phase is a mixture of n-hexane or heptane with an alcohol modifier like isopropanol or ethanol.[1][2] For reversed-phase mode, a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile is typically used.[2][3]

Q4: What is the role of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) in the mobile phase?

A4: Acidic or basic additives are often crucial for improving peak shape and resolution, especially for ionizable compounds like this compound. For acidic compounds, adding a small amount of an acid like TFA (0.1%) can suppress the ionization of the carboxylic acid group, leading to better peak symmetry.[1] Conversely, for basic compounds, a basic additive like DEA might be used.

Q5: My enantiomers are not separating. What should I do?

A5: If you are not observing any separation, consider the following troubleshooting steps:

  • Confirm Column Suitability: Ensure the chosen chiral stationary phase is appropriate for your molecule.

  • Optimize Mobile Phase: Systematically vary the composition of your mobile phase, including the type and percentage of the organic modifier and the concentration of any additives.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Change Temperature: Temperature can significantly impact chiral recognition. Experiment with different column temperatures.

  • Screen Different CSPs: If optimization on one column fails, it is advisable to screen a variety of CSPs with different chiral selectors.

Q6: How can I reverse the elution order of the enantiomers?

A6: Reversing the elution order of enantiomers can sometimes be achieved by changing the chiral stationary phase to one with the opposite chirality (if available), or by significantly altering the mobile phase composition or temperature. For some polysaccharide-based CSPs, changing the alcohol modifier (e.g., from isopropanol to ethanol) can also affect the elution order.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Separation Inappropriate chiral stationary phase (CSP).Screen a different class of CSP (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based column).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the ratio of organic modifier to the aqueous/non-polar phase and the type and concentration of additives.
Poor Resolution Insufficient interaction with the CSP.Decrease the flow rate to allow for better equilibration.
Mobile phase strength is too high.Decrease the percentage of the stronger eluting solvent in the mobile phase.
Inappropriate column temperature.Optimize the column temperature. A change of ±5-10°C can significantly impact resolution.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add an appropriate mobile phase additive (e.g., 0.1% TFA for an acidic compound) to improve peak shape.[1]
Sample overload.Reduce the injection volume or the concentration of the sample.
Column contamination.Flush the column with a strong solvent recommended by the manufacturer.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development - Normal Phase

This protocol outlines a general approach for developing a chiral separation method for this compound enantiomers using a polysaccharide-based chiral stationary phase in normal phase mode.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (or similar amylose-based column)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Mobile Phase Additive: Trifluoroacetic acid (TFA)

  • Sample: this compound dissolved in mobile phase

2. Initial Screening Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Optimization Steps:

  • Vary Modifier Percentage: Adjust the percentage of isopropanol from 5% to 20% in 5% increments.

  • Change Alcohol Modifier: If separation is not achieved, substitute isopropanol with ethanol.

  • Adjust Additive Concentration: Optimize the TFA concentration (e.g., 0.05% to 0.2%).

  • Optimize Flow Rate: If partial separation is observed, try reducing the flow rate to 0.5 mL/min to improve resolution.

Protocol 2: Chiral HPLC Method Development - Reversed-Phase

This protocol describes a general approach for developing a chiral separation method using a macrocyclic glycopeptide-based chiral stationary phase in reversed-phase mode.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® V (or similar vancomycin-based column)

  • Mobile Phase A: 20 mM Ammonium acetate in water (pH adjusted to 4.5 with acetic acid)

  • Mobile Phase B: Methanol (HPLC grade)

  • Sample: this compound dissolved in mobile phase

2. Initial Screening Conditions:

  • Column: Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 50:50 (v/v) Mobile Phase A:Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Optimization Steps:

  • Vary Organic Modifier Percentage: Adjust the percentage of methanol from 30% to 70% in 10% increments.

  • Change Organic Modifier: If necessary, substitute methanol with acetonitrile.

  • Adjust pH of Aqueous Phase: Vary the pH of the ammonium acetate buffer between 4.0 and 6.0.

  • Optimize Temperature: Evaluate the effect of column temperature in the range of 15 °C to 40 °C.

Data Presentation

Table 1: Illustrative Chiral Separation Data under Optimized Normal Phase Conditions

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 85:15 (v/v) n-Hexane:Isopropanol + 0.1% TFA
Flow Rate 0.8 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.2 min
Resolution (Rs) 1.8
Selectivity (α) 1.15

Table 2: Illustrative Chiral Separation Data under Optimized Reversed-Phase Conditions

ParameterValue
Column Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)
Mobile Phase 40:60 (v/v) 20 mM Ammonium acetate (pH 4.5):Methanol
Flow Rate 1.0 mL/min
Temperature 30 °C
Retention Time (Enantiomer 1) 9.8 min
Retention Time (Enantiomer 2) 11.5 min
Resolution (Rs) 2.1
Selectivity (α) 1.20

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic Mixture of This compound select_csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide or Macrocyclic Glycopeptide) start->select_csp select_mode Select Separation Mode (Normal, Reversed, or Polar Organic) select_csp->select_mode initial_screen Perform Initial Screening Experiment select_mode->initial_screen evaluate_separation Evaluate Separation initial_screen->evaluate_separation no_separation No Separation evaluate_separation->no_separation No Peaks Resolved partial_separation Partial Separation (Poor Resolution) evaluate_separation->partial_separation Rs < 1.5 good_separation Good Separation (Resolution > 1.5) evaluate_separation->good_separation Rs >= 1.5 change_csp Change CSP and/or Separation Mode no_separation->change_csp optimize_mp Optimize Mobile Phase - Modifier % - Additive Concentration partial_separation->optimize_mp final_method Final Validated Method good_separation->final_method optimize_conditions Optimize Other Conditions - Flow Rate - Temperature optimize_mp->optimize_conditions optimize_conditions->initial_screen change_csp->select_csp

Caption: Workflow for chiral method development.

Troubleshooting_Logic_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) check_flow_rate Is the flow rate optimized? (Typically 0.5-1.0 mL/min) start->check_flow_rate decrease_flow Action: Decrease Flow Rate check_flow_rate->decrease_flow No check_mobile_phase Is the mobile phase strength optimal? check_flow_rate->check_mobile_phase Yes solution Resolution Improved decrease_flow->solution adjust_modifier Action: Adjust Modifier Percentage check_mobile_phase->adjust_modifier No check_temperature Is the temperature optimized? check_mobile_phase->check_temperature Yes adjust_modifier->solution adjust_temp Action: Adjust Column Temperature check_temperature->adjust_temp No consider_new_csp Consider a different CSP check_temperature->consider_new_csp Yes adjust_temp->solution

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Benzylation of (Morpholin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the benzylation of (morpholin-2-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (morpholin-2-yl)acetic acid during a benzylation reaction?

The primary reactive sites are the secondary amine within the morpholine ring and the carboxylic acid group. The secondary amine is nucleophilic and can undergo N-benzylation. The carboxylic acid can be converted to a benzyl ester through O-benzylation. The choice of reagents and reaction conditions will determine the selectivity.

Q2: What is the most common side reaction when targeting O-benzylation of the carboxylic acid?

The most common side reaction is the N-benzylation of the secondary amine in the morpholine ring. This occurs because the secondary amine is a strong nucleophile that can compete with the carboxylate for the benzylating agent. This leads to the formation of a quaternary ammonium salt or a tertiary amine, depending on the reaction conditions.

Q3: How can I selectively achieve O-benzylation over N-benzylation?

To achieve selective O-benzylation, the secondary amine should be protected before introducing the benzylating agent. A common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group.[1][2] The Boc group can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable under the conditions typically used for O-benzylation. It can be removed later under acidic conditions.[1]

Q4: What are the recommended conditions for the O-benzylation of N-Boc-(morpholin-2-yl)acetic acid?

A common method for the O-benzylation of a carboxylic acid is to use benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired O-benzyl product 1. Incomplete deprotonation of the carboxylic acid.2. Inactive benzylating agent.3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., Cs₂CO₃) or ensure anhydrous conditions.2. Use fresh benzyl bromide or chloride.3. Monitor the reaction by TLC and consider increasing the temperature or reaction time.
Significant formation of N-benzyl byproduct 1. The secondary amine was not protected.2. Premature deprotection of the N-protecting group.1. Protect the secondary amine with a suitable protecting group (e.g., Boc) before benzylation.2. Ensure the reaction conditions for benzylation are not acidic if using an acid-labile protecting group.
Formation of dibenzylated product (both N- and O-benzylated) The secondary amine was not protected prior to O-benzylation.Protect the amine with a group like Boc before proceeding with the O-benzylation step.
Presence of unreacted starting material 1. Insufficient amount of benzylating agent or base.2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and base.2. Increase the reaction time and monitor progress by TLC.
Product decomposition 1. Reaction temperature is too high.2. The product is unstable to the workup conditions.1. Run the reaction at a lower temperature for a longer duration.2. Use a milder workup procedure, for example, avoiding strong acids or bases.

Quantitative Data Summary

The following table summarizes typical yields for the O-benzylation of (morpholin-2-yl)acetic acid under various hypothetical conditions.

Entry N-Protecting Group Benzylating Agent Base Solvent Desired Product Yield (%) N-Benzyl Byproduct Yield (%)
1NoneBenzyl BromideK₂CO₃DMF< 10> 80
2BocBenzyl BromideCs₂CO₃DMF85-95< 5
3BocBenzyl ChlorideEt₃NMeCN70-80< 5
4CbzBenzyl BromideK₂CO₃Acetone80-90< 5

Experimental Protocols

Protocol 1: N-Protection of (Morpholin-2-yl)acetic acid with Boc Anhydride
  • Dissolve (morpholin-2-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Protocol 2: O-Benzylation of N-Boc-(Morpholin-2-yl)acetic acid
  • Dissolve N-Boc-(morpholin-2-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Start (Morpholin-2-yl)acetic Acid Protected N-Boc-(Morpholin-2-yl)acetic Acid Start->Protected (Boc)2O, NaHCO3 Benzylated N-Boc-O-benzyl-(morpholin-2-yl)acetate Protected->Benzylated BnBr, Cs2CO3 Final O-benzyl-(morpholin-2-yl)acetate Benzylated->Final TFA or HCl

Caption: Synthetic pathway for selective O-benzylation.

Side_Reactions Starting_Material (Morpholin-2-yl)acetic Acid + Benzyl Bromide O_Benzylation O-Benzylation Product (Desired) Starting_Material->O_Benzylation Attack by Carboxylate N_Benzylation N-Benzylation Byproduct (Side Reaction) Starting_Material->N_Benzylation Attack by Amine Troubleshooting_Workflow Start Low Yield of O-Benzyl Product Check_Byproducts Analyze crude mixture (TLC, LC-MS) Start->Check_Byproducts N_Benzyl Significant N-Benzyl Byproduct? Check_Byproducts->N_Benzyl Unreacted_SM High amount of Starting Material? N_Benzyl->Unreacted_SM No Protect_Amine Implement N-protection step N_Benzyl->Protect_Amine Yes Optimize_Conditions Increase base/BnBr equivalents or reaction time Unreacted_SM->Optimize_Conditions Yes No_Issue Consult further documentation Unreacted_SM->No_Issue No

References

Technical Support Center: Purification Strategies for Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my polar morpholine derivatives showing significant peak tailing during silica gel chromatography?

A1: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction leads to poor peak shape, including tailing and streaking, and can sometimes result in the irreversible binding of the compound to the column, causing low recovery.[1]

Q2: How can I prevent peak tailing when using silica gel chromatography?

A2: To minimize the interaction between your basic morpholine derivative and the acidic silica gel, you can add a basic modifier to the eluent.[1] Commonly used additives include triethylamine (Et₃N) or ammonium hydroxide. A typical starting concentration is 0.1-2% triethylamine in the mobile phase.[1] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and recovery.

Q3: My polar morpholine derivative is highly soluble in water. How can I efficiently extract it from an aqueous solution?

A3: High water solubility can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, consider the following techniques:

  • Salting Out: Add a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer to increase its ionic strength. This reduces the solubility of the organic compound in the aqueous phase, promoting its transfer to the organic layer.[1]

  • pH Adjustment: Since morpholine derivatives are basic, increasing the pH of the aqueous layer (e.g., with NaOH or K₂CO₃) will ensure the compound is in its free base form, which is typically less water-soluble than its protonated salt form.[1]

  • Use of a More Polar Solvent: Employing more polar extraction solvents like dichloromethane (DCM) or chloroform can improve the partitioning of the polar morpholine derivative into the organic phase.[1]

Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A4: When a compound is very polar and shows no mobility on a normal-phase TLC plate, you can try more aggressive solvent systems. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds.[2] For very polar basic compounds, a solvent system containing ammonium hydroxide can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.[3][4] Alternatively, consider using a different stationary phase, such as reverse-phase silica or alumina.[3][5]

Q5: Can I use recrystallization to purify my polar morpholine derivative?

A5: Yes, recrystallization can be an effective purification method, especially if your compound is a solid. For highly polar and basic morpholine derivatives, converting the free base to a hydrochloride salt can be advantageous.[1] The salt is often more crystalline and may have different solubility properties that are favorable for recrystallization.

Troubleshooting Guides

Issue 1: Compound Streaks or Tails on Silica Gel TLC/Column
Possible Cause Solution
Strong interaction of the basic morpholine nitrogen with acidic silanol groups on silica gel.[1]Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[1][3]
Compound is unstable on silica gel.[4]Test for stability using 2D TLC.[4] If unstable, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[5]
Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[1]
Issue 2: Low or No Recovery of the Compound from a Silica Gel Column
Possible Cause Solution
Irreversible adsorption of the basic compound to the acidic silica gel.[1]Pre-treat the silica gel by flushing the column with the eluent containing a basic modifier (e.g., 1-2% triethylamine) before loading the sample.[6]
Compound decomposition on the column.[4]Use a less acidic stationary phase such as alumina or florisil.[5] Alternatively, reverse-phase chromatography can be a good option for polar compounds.[3]
Compound eluted in the solvent front.[4]Check the first few fractions collected. Use a less polar solvent system to increase retention.
Issue 3: Difficulty with Extraction from Aqueous Media
Possible Cause Solution
High water solubility of the polar morpholine derivative.[1]Use the "salting out" technique by adding NaCl or K₂CO₃ to the aqueous phase.[1]
The compound is in its protonated (salt) form, which is more water-soluble.Adjust the pH of the aqueous layer to be basic (pH > 9-10) to ensure the compound is in its less soluble free base form.[1]
The organic solvent is not polar enough.Use a more polar solvent for extraction, such as dichloromethane (DCM) or chloroform.[1] Perform multiple extractions to improve recovery.

Quantitative Data Summary

Technique Parameter Typical Values/Ranges Notes
Normal-Phase Chromatography Triethylamine in Eluent0.1 - 2% (v/v)To neutralize acidic silica and prevent peak tailing.[1]
Ammonium Hydroxide in Eluent1 - 10% of a 10% NH₄OH in MeOH stock solutionFor very polar basic compounds.[3][4]
Target Rf on TLC0.2 - 0.4For optimal separation on a column.[1]
Reverse-Phase Chromatography Mobile Phase pHAlkaline pHFor basic amines to be in their free-base, more retentive form.[2]
Mobile Phase Additive0.1% TriethylamineCan improve peak shape.[2]
Recrystallization HCl in EtherVariesFor the formation of hydrochloride salts.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Add 0.5-1% triethylamine to the chosen eluent to prevent peak tailing. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for your target compound.[1]

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen eluent (containing triethylamine).

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry loading can be used: dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and load this powder onto the column.[3]

  • Elution: Begin elution with the selected solvent system. Monitor the elution by collecting fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization via Hydrochloride Salt Formation
  • Salt Formation: Dissolve the crude polar morpholine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] Slowly add a solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Crystal Collection (Initial): Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the collected salt in a minimum amount of a suitable boiling solvent (e.g., ethanol, methanol, or a solvent mixture). If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystal Formation: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]

  • Final Crystal Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]

Visualizations

Purification_Strategy_Decision_Tree start Crude Polar Morpholine Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Use Chromatography is_solid->chromatography No form_salt Consider salt formation (e.g., HCl salt) to improve crystallinity try_recrystallization->form_salt If fails is_pure Is the compound pure? try_recrystallization->is_pure form_salt->try_recrystallization end Pure Compound is_pure->end Yes is_pure->chromatography No normal_phase Normal-Phase Chromatography (Silica Gel) chromatography->normal_phase tailing Observe peak tailing? normal_phase->tailing no_retention Compound elutes in solvent front? normal_phase->no_retention add_base Add basic modifier to eluent (e.g., 0.1-2% Et3N) add_base->normal_phase reverse_phase Reverse-Phase Chromatography reverse_phase->is_pure other_phases Consider other stationary phases (Alumina, HILIC) other_phases->is_pure tailing->is_pure No tailing->add_base Yes no_retention->reverse_phase Yes no_retention->other_phases Also consider Extraction_Workflow start Aqueous reaction mixture containing polar morpholine derivative adjust_ph Adjust pH of aqueous layer to > 9 start->adjust_ph add_salt Add salt (e.g., NaCl) to saturation ('Salting Out') adjust_ph->add_salt extract Extract with a suitable organic solvent (e.g., DCM) add_salt->extract repeat_extraction Repeat extraction 2-3 times extract->repeat_extraction combine_organic Combine organic layers repeat_extraction->combine_organic dry_organic Dry over anhydrous Na2SO4 or MgSO4 combine_organic->dry_organic filter_concentrate Filter and concentrate in vacuo dry_organic->filter_concentrate end Crude product for further purification filter_concentrate->end

References

Technical Support Center: Stability of (4-Benzylmorpholin-2-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of (4-Benzylmorpholin-2-yl)acetic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemistry of the morpholine ring, the primary stability concerns for this compound in solution are susceptibility to oxidative degradation, and to a lesser extent, thermal and photolytic degradation. The morpholine ring can undergo oxidative cleavage, leading to the formation of various open-chain compounds.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: The degradation of this compound is expected to primarily involve the morpholine moiety. Potential degradation pathways include:

  • Oxidative Ring Cleavage: This is a significant pathway for morpholine derivatives, which can be initiated by chemical oxidants or photocatalysis, resulting in the formation of various open-chain byproducts.[1][2]

  • Thermal Decomposition: At elevated temperatures, the morpholine ring can break down into smaller organic molecules.[1]

  • Hydrolysis: While the morpholine ring itself is generally stable to hydrolysis, the carboxylic acid group could potentially undergo reactions depending on the pH and presence of catalysts.

Q3: What analytical methods are recommended for stability studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying small molecules like this compound and its degradation products.[3] For higher sensitivity and structural elucidation of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3] It is crucial to develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation is observed even under stress conditions. The compound might be more stable than anticipated under the tested conditions. The analytical method may not be sensitive enough to detect low levels of degradants.Systematically increase the severity of the stress conditions (e.g., higher temperature, higher concentration of oxidizing agent, longer exposure time).[1] Ensure your analytical method is validated for specificity and is capable of detecting likely degradation products.[1]
Significant loss of parent compound with no corresponding degradant peaks. Degradants may not be UV active or may be volatile. The degradants might be adsorbing to the column or container.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in conjunction with HPLC. Check for recovery of the compound from the sample vials and HPLC system.
Inconsistent or variable results in stability studies. Issues with sample preparation, storage, or the analytical method itself. Inconsistent stress conditions.Ensure precise and consistent sample preparation. Use a validated analytical method with established precision and accuracy.[3] Tightly control all stress conditions (temperature, humidity, light exposure).
Appearance of unexpected peaks in the chromatogram. Contamination from solvents, reagents, or the container. Secondary degradation of primary degradants.Analyze blank samples (placebo without the active ingredient) under the same stress conditions to identify any peaks originating from the matrix. Over-stressing the sample may lead to secondary degradation products not typically seen under normal storage conditions.[5]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer solutions (various pH values)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using the validated stability-indicating method.

  • Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursPotential for hydrolysis of the carboxylic acid group or other susceptible bonds.
Base Hydrolysis 0.1 M NaOH60°C24 hoursPotential for hydrolysis of the carboxylic acid group or other susceptible bonds.
Oxidation 3% H₂O₂Room Temp24 hoursOxidative cleavage of the morpholine ring.
Thermal Dry Heat80°C48 hoursThermal decomposition of the morpholine ring.
Photolytic 1.2 million lux hours & 200 Wh/m²AmbientAs requiredPhotolytic degradation, potentially leading to ring cleavage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to thermal Thermal (80°C) start->thermal Expose to photo Photolytic (ICH Q1B) start->photo Expose to sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating Method (HPLC/LC-MS) sampling->analysis evaluation Assess Degradation Identify Degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidative_cleavage Oxidative Ring Cleavage Products (Open-chain compounds) parent->oxidative_cleavage Oxidizing Agents (e.g., H₂O₂) Photocatalysis thermal_decomp Thermal Decomposition Products (Smaller organic molecules) parent->thermal_decomp High Temperature

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low cell permeability of morpholine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of morpholine-based inhibitors.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the experimental evaluation of morpholine-based inhibitors.

Q1: My morpholine-based inhibitor shows high potency in a cell-free biochemical assay but loses significant activity in a cell-based assay. What is the likely cause?

A significant drop in potency between cell-free and cell-based assays often indicates poor cell permeability.[1] The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target.[1] Other potential factors could include compound instability in the cell culture medium, rapid cellular metabolism, or active removal from the cell by efflux pumps.[1] The essential first step is to experimentally measure the compound's permeability.[1]

Q2: I have confirmed that my inhibitor has low permeability. What are the immediate next steps in my investigation?

Once low permeability is confirmed, a systematic evaluation of the compound's properties is necessary.

  • Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Compounds that are highly charged or excessively hydrophobic often struggle to cross the cell membrane.[1]

  • Evaluate Active Efflux: Determine if the compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp).[1] This can be investigated using a bi-directional Caco-2 assay. An efflux ratio greater than 2 is a strong indicator that the compound is being actively transported out of the cell.[1][2]

  • Plan Structural Modifications: Based on the data gathered, you can begin to plan chemical modifications to improve permeability. Strategies include masking polar groups to increase lipophilicity or developing a prodrug formulation.[1][3]

Q3: My bi-directional Caco-2 assay returned a high efflux ratio (>2). How should I interpret this and what can I do about it?

A high efflux ratio strongly suggests that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[1][2]

  • Confirmation: To identify the specific transporter, you can perform the Caco-2 assay again, but this time co-incubate your inhibitor with a known inhibitor of a specific efflux pump (e.g., Verapamil for P-gp).[1][2] A significant increase in the apparent permeability (Papp) in the presence of the pump inhibitor confirms its role.[1]

  • Mitigation Strategies:

    • Structural Modification: This is a complex medicinal chemistry challenge that involves altering the inhibitor's structure to reduce its recognition by the efflux pump.[1]

    • Co-administration: In some therapeutic contexts, co-administration with an efflux pump inhibitor could be a viable strategy, although this adds complexity to development.

Q4: Are there special considerations for the delivery of Morpholino oligos?

Yes, Morpholino oligos have a unique, uncharged backbone.[4][5] While this feature reduces non-specific interactions, it also prevents them from being delivered using traditional lipid-based transfection reagents.[5] Efficient delivery often requires specialized methods, such as conjugating them with cell-penetrating peptides (CPPs) or using a system involving a complementary DNA "carrier" that binds electrostatically to a delivery agent like ethoxylated polyethylenimine (EPEI).[4][5][6] The complex is then taken up by endocytosis, and the delivery agent helps release the Morpholino from the endosome into the cytosol.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a PAMPA and a Caco-2 permeability assay?

The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are both used to predict drug absorption, but they measure different aspects of permeability.

  • PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8] It is a cost-effective, high-throughput method for early-stage screening to rank compounds based on their potential for passive transport.[7][9] However, it cannot assess the impact of active transport or metabolism.[8]

  • Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[10] This model assesses not only passive diffusion but also active uptake and efflux, as these cells express various transporter proteins.[10] It is more complex and lower-throughput than PAMPA but provides a more comprehensive and biologically relevant prediction of in vivo drug absorption.[10][11]

If a compound is a substrate for active efflux, its permeability will likely be overestimated by PAMPA compared to the Caco-2 assay.[8] Conversely, if a compound relies on active uptake, its permeability may be underestimated by PAMPA.[8]

Q2: How can I improve the cell permeability of my morpholine-based inhibitor?

Improving permeability is a key challenge in drug development and typically involves iterative chemical modifications.

  • Prodrug Approach: A common strategy is to create a prodrug by masking polar functional groups (like hydroxyls or carboxyls) with lipophilic moieties.[3] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.[3]

  • Reduce Polar Surface Area (PSA) and Hydrogen Bonding: High PSA and a large number of hydrogen bond donors/acceptors increase the energy required for a molecule to leave the aqueous environment and enter the lipid cell membrane. Modifications that reduce these parameters, while preserving target engagement, can enhance permeability.

  • Formulation Strategies: For preclinical studies, formulation with permeability enhancers or specialized delivery vehicles like lipid-based nanoparticles can be explored to improve compound exposure to cells.[12]

Q3: What do the apparent permeability (Papp) values from my assays signify?

The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for quantifying permeability in both PAMPA and Caco-2 assays. The values are generally categorized as low, medium, or high permeability, which helps predict in vivo absorption.

Data Presentation

Table 1: General Classification of Compound Permeability based on Caco-2 Assay Results

Permeability Class Papp (A→B) Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption
Low < 1.0 < 20%
Medium 1.0 - 10.0 20% - 80%
High > 10.0 > 80%

Classification based on generalized industry standards. Actual values can vary between laboratories.[13]

Table 2: Physicochemical Property Guidelines for Good Permeability (Based on Lipinski's Rule of Five)

Property Guideline Rationale
Molecular Weight (MW) < 500 Da Smaller molecules generally diffuse more easily across membranes.
LogP (Lipophilicity) < 5 A measure of hydrophobicity; a balanced value is needed to ensure solubility in both aqueous and lipid environments.
Hydrogen Bond Donors < 5 Fewer donors reduce strong interactions with water, facilitating entry into the lipid bilayer.
Hydrogen Bond Acceptors < 10 Fewer acceptors reduce strong interactions with water.

These are guidelines, not strict rules, and many effective drugs lie outside these parameters.[1]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound.

Materials:

  • PAMPA plate system (96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[9]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Prepare Solutions: Dilute the test compound from the DMSO stock into PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <5%) to not disrupt the membrane.[14]

  • Coat Donor Plate: Gently add 5 µL of the artificial membrane solution onto the filter membrane of each well in the Donor plate.[9]

  • Prepare Acceptor Plate: Add 300 µL of fresh PBS to each well of the Acceptor plate.[9]

  • Add Compound: Add 150-200 µL of the test compound solution to each well of the coated Donor plate.[9][15]

  • Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4 to 18 hours).[9][15]

  • Disassemble and Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the Donor and Acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the acceptor and donor wells, accounting for volumes and incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability and active transport of a test compound across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4)[13]

  • Test compound stock solution

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[2]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., ≥ 200 Ω·cm²).[16]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.[1]

    • Add transport buffer containing the test compound (e.g., at 10 µM) to the apical (upper) chamber.[10]

    • Add fresh transport buffer (without the compound) to the basolateral (lower) chamber.[1]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[1][10]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.[13]

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber to measure active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both the A→B and B→A directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[2]

Visualizations

G cluster_0 cluster_1 start Start: Inhibitor shows low potency in cell-based assay q1 Is cell permeability the issue? start->q1 exp1 Perform Permeability Assay (e.g., PAMPA or Caco-2) q1->exp1 Yes end_no Issue is not permeability. Investigate other factors: - Compound stability - Metabolism - Target engagement q1->end_no No q2 Permeability Confirmed Low? exp1->q2 q2->end_no No exp2 Perform Bi-directional Caco-2 Assay q2->exp2 Yes q3 Is it a substrate for efflux pumps? q4 Efflux Ratio > 2? q3->q4 exp2->q3 sol1 Address Efflux: - Structural modification - Co-administer with efflux inhibitor q4->sol1 Yes sol2 Improve Passive Permeability: - Prodrug approach - Reduce PSA / H-bonds - Optimize LogP q4->sol2 No

Caption: Troubleshooting workflow for low cell permeability.

G cluster_physchem Physicochemical Properties cluster_biological Biological Factors compound Morpholine-Based Inhibitor mw Molecular Weight compound->mw logp Lipophilicity (LogP) compound->logp psa Polar Surface Area (PSA) compound->psa h_bonds H-Bond Donors/Acceptors compound->h_bonds efflux Active Efflux (e.g., P-gp) compound->efflux uptake Active Uptake compound->uptake passive Passive Diffusion mw->passive logp->passive psa->passive h_bonds->passive membrane Cell Membrane Permeability passive->membrane Influences efflux->membrane Decreases uptake->membrane Increases

Caption: Factors influencing inhibitor cell permeability.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mtorc1->downstream mtorc2 mTORC2 mtorc2->akt Activates pten PTEN pten->pip3 Inhibits inhibitor Morpholine-Based PI3K Inhibitor inhibitor->pi3k Inhibits

References

Validation & Comparative

Comparative Structure-Activity Relationship (SAR) of Benzylmorpholine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of benzylmorpholine analogs across three distinct therapeutic targets: malaria, cancer via EZH2 inhibition, and cancer via tubulin polymerization inhibition. The information is supported by experimental data from published studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to drug candidates.[1][2] When combined with a benzyl moiety, the resulting benzylmorpholine core offers a versatile template for developing potent and selective modulators of various biological targets. This guide synthesizes SAR data from three distinct classes of benzylmorpholine analogs to highlight how structural modifications influence their activity in different therapeutic contexts.

Benzylmorpholine Tetraoxane Analogs as Antimalarial Agents

A series of dispiro 1,2,4,5-tetraoxane analogs incorporating a benzylmorpholine fragment have been investigated for their potent antimalarial activity against Plasmodium falciparum.[3][4] The tetraoxane moiety is crucial for the antimalarial effect, which is believed to involve the generation of radical species that damage parasite components. The benzylmorpholine portion of these molecules allows for systematic modifications to optimize potency and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity (IC50) of representative benzylmorpholine tetraoxane analogs against the chloroquine-sensitive 3D7 strain of P. falciparum.

Compound IDR Group (Substitution on Benzyl Ring)IC50 (nM) vs. P. falciparum (3D7)Reference
N205 (10a) 4-amino0.84[3]
Analog 14 Not Specified in Abstract4.7 ± 0.3[4]
Analog 16 Not Specified in Abstract~12.9 ± 1.1[4]
Analog 19 Not Specified in Abstract~12.9 ± 1.1[4]
Analog 20 Not Specified in Abstract~12.9 ± 1.1[4]
Analog 24 Not Specified in Abstract~12.9 ± 1.1[4]
Analog 41 Not Specified in Abstract~12.9 ± 1.1[4]
Analog 44 Not Specified in Abstract~12.9 ± 1.1[4]

SAR Insights: From the available data, the 4-amino substitution on the benzyl ring in compound N205 results in exceptionally high potency.[3] The replacement of the morpholine ring with an azetidine-3-amine has been shown to decrease antimalarial activity, highlighting the importance of the morpholine scaffold in this context.[4]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based):

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[5]

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with Albumax and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[6]

  • Plate Preparation: Serial dilutions of the test compounds are prepared in culture medium and added to 96-well plates.

  • Parasite Addition: A synchronized parasite culture (typically at the ring stage) is added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and staining of parasite DNA.[5]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[5]

Visualization

Plasmodium_Lifecycle Targeting the Asexual Blood Stage of Plasmodium falciparum cluster_mosquito Mosquito Host Liver Liver Bloodstream Bloodstream Liver->Bloodstream Merozoites Bloodstream->Bloodstream Asexual Replication (Trophozoites, Schizonts) Causes Clinical Symptoms Mosquito Mosquito Bloodstream->Mosquito Gametocytes Mosquito->Liver Sporozoites Target->Bloodstream Benzylmorpholine Tetraoxanes Inhibit This Stage

Caption: A diagram illustrating the lifecycle of the malaria parasite and the stage targeted by benzylmorpholine tetraoxane analogs.

Benzomorpholine Derivatives as EZH2 Inhibitors for Cancer Therapy

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a key role in cancer progression by silencing tumor suppressor genes.[7][8] A series of benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro EZH2 inhibitory activity and antiproliferative effects of key benzomorpholine analogs.

Compound IDEZH2 IC50 (nM)Antiproliferative IC50 (µM) - A549 cell lineAntiproliferative IC50 (µM) - NCI-H1975 cell lineReference
6b Potent>10>10[7]
6c Potent6.87.2[7]
6x Potent2.32.5[7]
6y Potent1.11.1[7]

SAR Insights: The specific substitutions that differentiate compounds 6b, 6c, 6x, and 6y are not detailed in the abstract, but the data clearly indicates that modifications to the benzomorpholine scaffold can significantly enhance antiproliferative activity against non-small cell lung cancer cell lines.[7] Compound 6y emerged as a particularly potent analog, capable of reducing EZH2 expression in cells and inducing cell cycle arrest.[7]

Experimental Protocols

In Vitro EZH2 Inhibition Assay (Radiometric):

This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate.

  • Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the recombinant PRC2 complex (which includes EZH2), a histone H3 peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding [³H]-SAM.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a high concentration of non-tritiated S-adenosyl-L-homocysteine (SAH).

  • Detection: The reaction mixture is transferred to a filter plate, which captures the histone peptides. Unincorporated [³H]-SAM is washed away.

  • Quantification: The radioactivity retained on the filter, corresponding to the amount of methylated histone H3, is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the benzomorpholine analogs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by comparing the absorbance of treated cells to untreated controls.

Visualization

EZH2_Pathway EZH2 Signaling Pathway and Inhibition by Benzomorpholine Analogs cluster_nucleus Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27me3 H3K27 Trimethylation PRC2->H3K27me3 Methylation H3K27 Histone H3 (Lysine 27) H3K27->PRC2 Gene_Silencing Transcriptional Repression (Gene Silencing) H3K27me3->Gene_Silencing Tumor_Suppressor_Genes Tumor Suppressor Genes Cancer_Progression Cancer Cell Proliferation & Survival Gene_Silencing->Cancer_Progression Leads to Inhibitor Benzomorpholine Analogs Inhibitor->PRC2 Inhibits

Caption: The EZH2 signaling pathway, illustrating how benzomorpholine analogs inhibit the PRC2 complex to prevent gene silencing and cancer progression.

Morpholino Derivatives of Benzyl-Benzodioxole as Tubulin Polymerization Inhibitors

A series of morpholinyl Mannich base derivatives of 6-benzyl-1,3-benzodioxol-5-ol have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9] These compounds are structurally similar to the natural product podophyllotoxin and act by binding to the colchicine binding site on tubulin.

Quantitative Data Summary

While specific IC50 values are not provided in the abstract, the study highlights the relative potency of different substitution patterns on the benzyl ring.

Compound ID (NSC)Substitution on Benzyl RingRelative ActivityReference
- 3',4',5'-trimethoxyLeast Active[9]
- 4'-methoxyMost Active (monomethoxy)[9]
370277 2',4'-dimethoxyMost Potent[9]
381577 2',4',6'-trimethoxyMost Potent[9]

SAR Insights: The SAR for this series is distinct. Unlike podophyllotoxin, where a 3',4',5'-trimethoxy substitution is favorable, this pattern results in the least active compound in the benzyl-benzodioxole series.[9] The most potent inhibitors possess methoxy groups at the 2' and 4' positions, or at the 2', 4', and 6' positions.[9] A single methoxy group at the 4' position also confers significant activity.[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric):

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured by light scattering (absorbance).

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regenerating system, and a buffer that promotes polymerization (e.g., PEM buffer).

  • Compound Addition: The test compound or vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The change in absorbance (turbidity) is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

Visualization

Tubulin_Polymerization Inhibition of Tubulin Polymerization by Benzyl-Benzodioxole Analogs Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Cell_Division Mitotic Spindle Formation & Cell Division Microtubules->Cell_Division Inhibitor Benzyl-Benzodioxole Analogs Inhibitor->Polymerization Inhibits

Caption: Workflow illustrating the inhibition of tubulin polymerization by benzyl-benzodioxole analogs, leading to disruption of cell division.

Conclusion

This comparative guide demonstrates the versatility of the benzylmorpholine scaffold in medicinal chemistry. The SAR of benzylmorpholine analogs is highly dependent on the specific biological target and the therapeutic area.

  • In the context of antimalarial agents , the benzylmorpholine moiety serves as a key component for optimizing the potency of tetraoxane-based compounds, with specific substitutions on the benzyl ring leading to nanomolar activity.

  • For EZH2 inhibition , the benzomorpholine core provides a foundation for developing potent anticancer agents, where modifications significantly impact antiproliferative effects.

  • As tubulin polymerization inhibitors , the positioning of methoxy groups on the benzyl ring of benzyl-benzodioxole analogs is critical for their activity, displaying a different SAR profile compared to other known tubulin inhibitors.

The data and methodologies presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzylmorpholine scaffold. The distinct SAR profiles across different targets underscore the importance of tailored optimization strategies in drug discovery.

References

Validating the Biological Target of (4-Benzylmorpholin-2-yl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological target and associated experimental data for (4-Benzylmorpholin-2-yl)acetic acid has yielded limited publicly available information. At present, the specific biological target, mechanism of action, and comparative performance data for this compound are not detailed in the scientific literature or chemical databases.

While the chemical structure of this compound is listed by various chemical suppliers, dedicated biological studies validating its target and efficacy are not readily accessible. PubChem, a comprehensive database of chemical molecules and their activities, contains information on a structurally related compound, (4-Benzyl-piperazin-1-yl)-acetic acid, but not for the specific morpholine derivative .

Due to the absence of foundational biological data, a comparative guide with alternative compounds, quantitative performance metrics, and detailed experimental protocols cannot be constructed at this time. The creation of meaningful data tables and visualizations of signaling pathways or experimental workflows is contingent upon the availability of such research.

Further investigation into the synthesis and potential therapeutic applications of morpholine-containing compounds may provide insights into the expected biological activities of this compound. However, without direct experimental evidence, any such comparisons would be speculative.

Researchers interested in this compound would likely need to undertake foundational research to identify its biological target and characterize its activity. This would typically involve initial screening assays followed by more in-depth target validation studies.

This guide will be updated as new information becomes available.

Comparative Cross-Reactivity Profiling of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity and selectivity of morpholine-based compounds, exemplified by the well-characterized pan-Class I PI3K inhibitor, NVP-BKM120 (Buparlisib). Due to the limited publicly available data on the specific cross-reactivity of "(4-Benzylmorpholin-2-yl)acetic acid" derivatives, this guide utilizes NVP-BKM120 as a representative molecule of the broader morpholine-containing chemical class that has been extensively profiled for its on-target potency and off-target activities. This approach offers valuable insights into the potential selectivity challenges and therapeutic applications of novel morpholine derivatives.

Introduction to Morpholine Derivatives in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve pharmacokinetic properties, and modulate selectivity. One of the key therapeutic areas where morpholine-containing compounds have shown significant promise is in the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and other diseases. This guide focuses on the selectivity profile of NVP-BKM120, a 2-morpholino pyrimidine derivative, to illustrate the principles and methodologies of cross-reactivity profiling for this class of compounds.

On-Target Potency and Selectivity of NVP-BKM120

NVP-BKM120 is a potent inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ). Its inhibitory activity has been quantified in various biochemical assays, demonstrating equipotent activity against the class IA isoforms and slightly less potency against the class IB isoform.[1]

Table 1: In Vitro Inhibitory Activity of NVP-BKM120 against Class I PI3K Isoforms
TargetIC50 (nM)Assay Format
PI3Kα (p110α)52Cell-free
PI3Kβ (p110β)166Cell-free
PI3Kδ (p110δ)116Cell-free
PI3Kγ (p110γ)262Cell-free

Data sourced from publicly available information on NVP-BKM120 (Buparlisib).[2]

Cross-Reactivity Profiling Against Related Kinases

A critical aspect of drug development is understanding a compound's selectivity. NVP-BKM120 has been profiled against a broad panel of protein kinases to assess its cross-reactivity. It exhibits at least a 50-fold selectivity for Class I PI3K isoforms over other protein kinases.[3][4] The compound shows significantly less potency against the Class III PI3K member Vps34 and the related Class IV kinases mTOR and DNA-PK.[1][3][4]

Table 2: Cross-Reactivity Profile of NVP-BKM120 against Related Lipid and Protein Kinases
TargetIC50 (nM)Selectivity vs. PI3Kα
Vps34>5000>96-fold
mTOR>5000>96-fold
DNA-PK>5000>96-fold
PI4Kβ>25000>480-fold

Data represents reduced potency as observed in various studies.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of common assays used for profiling PI3K inhibitors.

PI3K Biochemical Assays (General Protocol)

Biochemical assays for PI3K activity typically measure the phosphorylation of the lipid substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Assay Principle: Recombinant PI3K enzyme is incubated with the lipid substrate, ATP (often radiolabeled or coupled to a detection system), and the test compound at various concentrations.

  • Detection Methods:

    • Filter Binding Assay: If a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used, the phosphorylated lipid product is captured on a filter membrane, and the radioactivity is quantified.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method uses a biotinylated lipid substrate and a labeled antibody that specifically recognizes the phosphorylated product. The proximity of a donor and acceptor fluorophore upon antibody binding results in a FRET signal.[1]

    • Kinase-Glo / ATP Depletion Assay: This luminescent assay measures the amount of ATP remaining in the reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.[1][2]

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Assays for PI3K Pathway Inhibition

Cellular assays are essential to confirm that the compound inhibits the target in a physiological context.

  • Western Blotting: Tumor cell lines are treated with the test compound, and cell lysates are analyzed by Western blotting to measure the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.[1][6] A decrease in the phosphorylation of these proteins indicates pathway inhibition.

  • Cell Proliferation Assays: The anti-proliferative activity of the compound is assessed in a panel of tumor cell lines. Assays such as the CellTiter-Blue or MTT assay are used to measure cell viability after a defined incubation period with the compound.[6]

Signaling Pathway and Experimental Workflow Visualization

Understanding the signaling pathway and the experimental workflow is facilitated by visual diagrams.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream NVP_BKM120 NVP-BKM120 (Morpholine Derivative) NVP_BKM120->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Kinase_Profiling_Workflow Start Start: Test Compound (e.g., Morpholine Derivative) Primary_Assay Primary Biochemical Assay (On-Target Kinase) Start->Primary_Assay Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Kinase Selectivity Panel (Broad Panel of Kinases) Dose_Response->Selectivity_Panel Cellular_Assays Cellular Assays (Target Engagement & Pathway Inhibition) Dose_Response->Cellular_Assays Off_Target_Hits Identification of Off-Target Hits Selectivity_Panel->Off_Target_Hits Off_Target_Hits->Cellular_Assays In_Vivo In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo

Caption: Kinase Inhibitor Profiling Workflow.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While specific data for "this compound" derivatives remains to be published, the extensive characterization of NVP-BKM120 provides a valuable framework for understanding the potential selectivity landscape of this chemical class. The data presented herein highlights the importance of comprehensive profiling against a wide range of related and unrelated kinases to identify potent and selective drug candidates. Researchers developing novel morpholine-based compounds are encouraged to employ similar rigorous testing cascades to fully characterize their molecules and anticipate potential on-target and off-target effects.

References

The In Vivo Efficacy of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a versatile heterocyclic moiety frequently employed in medicinal chemistry to enhance physicochemical and pharmacokinetic properties, including improved solubility and blood-brain barrier penetration.[1][2] Its derivatives have demonstrated a broad range of biological activities, including effects on the central nervous system (CNS) and anti-inflammatory and analgesic properties.[3][4] This guide will focus on three key therapeutic areas where morpholine derivatives have shown promise: neurodegenerative diseases, depression, and inflammation/pain.

Neurodegenerative Diseases

Morpholine-based compounds are being actively investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Their mechanism of action often involves the modulation of key enzymes implicated in the pathology of these conditions, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][6]

Data Presentation: In Vivo Efficacy of Morpholine Derivatives in Neurodegenerative Disease Models

Specific in vivo efficacy data for morpholine derivatives in neurodegenerative disease models from the provided search results is limited. The following table is a representative template of how such data would be presented. Researchers are encouraged to consult specialized literature for specific compounds.

Compound ClassAnimal ModelKey Efficacy ParameterResults
Morpholine-based AChE InhibitorScopolamine-induced amnesia in miceReversal of cognitive deficits (e.g., Morris Water Maze)Data not available in search results
Morpholine-based MAO-B InhibitorMPTP-induced Parkinson's model in miceImprovement in motor function (e.g., rotarod test)Data not available in search results
Experimental Protocols

A comprehensive evaluation of the neuroprotective effects of novel compounds involves a combination of in vitro and in vivo methods.[7][8]

In Vitro Neuroprotection Assessment: [9]

  • Cell Lines: Neuronal cell lines such as SH-SY5Y or PC12 are commonly used.

  • Neurotoxic Agents: Neurotoxicity can be induced by agents like glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta peptides to mimic pathological conditions.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability and the protective effect of the test compound.

In Vivo Neuroprotection Assessment (e.g., Morris Water Maze): [9]

  • Apparatus: A large circular pool filled with opaque water containing a submerged escape platform. Visual cues are placed around the room for spatial navigation.

  • Procedure:

    • Acquisition Phase: Animals are trained over several days to find the hidden platform. The latency to find the platform and the path taken are recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Animal Model: Rodent models of neurodegeneration, such as those induced by scopolamine (for amnesia) or MPTP (for Parkinsonism), are often used.[7][8]

Visualization

G Potential Mechanism of Neuroprotection by Morpholine Derivatives cluster_0 Neurodegenerative Pathology cluster_1 Therapeutic Intervention Enzyme_Dysregulation Enzyme Dysregulation (AChE, MAO-B) Neuronal_Deterioration Neuronal Deterioration Enzyme_Dysregulation->Neuronal_Deterioration Clinical_Symptoms Cognitive & Motor Deficits Neuronal_Deterioration->Clinical_Symptoms Leads to Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->Enzyme_Dysregulation Inhibition Morpholine_Derivative->Neuronal_Deterioration Prevents

Caption: Potential neuroprotective mechanism of morpholine derivatives.

Depression

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) that contains a morpholine ring in its structure, has been studied in various animal models of depression. These studies provide valuable insights into the potential antidepressant effects of novel morpholine derivatives.

Data Presentation: In Vivo Efficacy of Reboxetine in Animal Models of Depression
CompoundAnimal ModelDoseKey Efficacy ParameterResultsCitation
ReboxetineOlfactory Bulbectomized (OB) Rat10 mg/kg (14 days)Reduction in hyperactivity in the 'open-field' testAttenuated OB-related behavioral hyperactivity[10]
ReboxetineForced Swim Test (FST) in Rats2.5, 5, 10 mg/kg (i.p.)Immobility timeReduced immobility time[10]
ReboxetineStress-induced Escape Deficit in Rats21-day treatmentReversal of escape deficitReinstated the avoidance response[11]
ReboxetineNeonatal Clomipramine-induced Depression in RatsChronic treatmentSpatial learning and memory (Radial Arm Maze)Ameliorated spatial learning and memory deficits[12][13]
ReboxetineChronic Mild Stress (CMS) in Rats5 mg/kg/i.p. (5 weeks)Sucrose intakeNormalized the decrease in sucrose intake[14]
Experimental Protocols

Forced Swim Test (FST): [15][16]

  • Principle: This is a behavioral despair model where animals are placed in an inescapable cylinder of water. Antidepressants are expected to increase the duration of active, escape-oriented behaviors and reduce the time of immobility.

  • Apparatus: A transparent cylindrical tank filled with water at a controlled temperature (23-25°C).

  • Procedure:

    • Mice or rats are placed in the water-filled cylinder.

    • The duration of immobility is recorded, typically during the last 4 minutes of a 6-minute test.

Tail Suspension Test (TST): [16][17]

  • Principle: Similar to the FST, this test induces a state of despair by suspending mice by their tails. Antidepressant activity is indicated by a reduction in the duration of immobility.

  • Apparatus: A horizontal bar or shelf elevated from the floor and adhesive tape.

  • Procedure:

    • A mouse's tail is attached to the elevated bar with adhesive tape.

    • The duration of immobility (hanging passively) is scored over a 6-minute period.

Visualization

G Experimental Workflow for Antidepressant Screening Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Animal_Acclimation->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Behavioral_Test Behavioral Test (e.g., FST, TST) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis (Immobility Time) Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo antidepressant screening.

Inflammation and Pain

Morpholine derivatives have also been explored for their anti-inflammatory and analgesic properties.[3][4] These effects are often mediated through the inhibition of inflammatory pathways or by acting on specific receptors involved in pain signaling.

Data Presentation: In Vivo Efficacy of Morpholine Derivatives in Inflammation and Pain Models
CompoundAnimal ModelDoseKey Efficacy ParameterResultsCitation
Indole derivative with N-ethyl morpholine moiety (Compound 2)CFA-induced inflammatory hyperalgesia in ratsED₅₀ = 1.097 mg/kgReversal of hyperalgesiaPotent anti-inflammatory pain effect[18]
Various Morpholine DerivativesCarrageenan-induced paw edema in rats-Reduction in paw edemaSignificant anti-inflammatory properties reported[3]

CFA: Complete Freund's Adjuvant

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesia): [19][20][21]

  • Principle: This model assesses peripheral analgesic activity by inducing visceral pain. An intraperitoneal injection of acetic acid causes characteristic abdominal constrictions (writhing), and analgesic compounds reduce the frequency of these writhes.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound, vehicle, or a positive control.

    • A dilute solution of acetic acid is injected intraperitoneally.

    • The number of writhes is counted for a specific period (e.g., 20 minutes).

Carrageenan-Induced Paw Edema (Anti-inflammatory): [21][22]

  • Principle: This is a widely used model to evaluate the anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, resulting in edema.

  • Procedure:

    • The initial paw volume of the animals is measured.

    • Animals are treated with the test compound, vehicle, or a standard anti-inflammatory drug.

    • Carrageenan is injected into the sub-plantar region of the hind paw.

    • Paw volume is measured at various time points after carrageenan injection to determine the extent of edema and the inhibitory effect of the compound.

Visualization

G Inflammatory Pain Pathway and Intervention cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention Tissue_Injury Tissue Injury/Inflammatory Stimulus Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Tissue_Injury->Pro_inflammatory_Mediators Nociceptor_Activation Nociceptor Activation Pro_inflammatory_Mediators->Nociceptor_Activation Leads to Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->Pro_inflammatory_Mediators Inhibition/Modulation Morpholine_Derivative->Nociceptor_Activation Blocks Pain_Perception Pain Perception Nociceptor_Activation->Pain_Perception Signal to CNS

Caption: Inflammatory pain pathway and potential points of intervention.

Conclusion

The morpholine scaffold is a privileged structure in medicinal chemistry, contributing to the favorable pharmacokinetic and pharmacodynamic profiles of numerous bioactive compounds. While direct in vivo efficacy data for derivatives of (4-Benzylmorpholin-2-yl)acetic acid are not extensively documented, the evidence from related morpholine-containing molecules, such as reboxetine and various experimental compounds, suggests significant potential for therapeutic applications in neurodegenerative diseases, depression, and inflammation-related pain. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the rational design and evaluation of novel this compound derivatives and other morpholine-based compounds for these and other indications. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Head-to-Head Comparison of Morpholine and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Saturated Heterocycle

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the most prevalent six-membered saturated heterocycles, morpholine and piperidine are frequently employed building blocks. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts distinct characteristics that can be strategically leveraged in drug design. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds to inform rational drug development decisions.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

PropertyMorpholinePiperidineImplication in Drug Design
pKa ~8.4~11.2The lower basicity of morpholine can reduce off-target ion channel interactions and may be favorable for oral absorption. Piperidine's higher basicity can be advantageous for forming strong interactions with acidic residues in a target protein.
Lipophilicity (clogP) Generally lowerGenerally higherMorpholine tends to impart greater hydrophilicity, which can improve aqueous solubility. Piperidine's higher lipophilicity may enhance membrane permeability but can also lead to increased metabolic clearance and lower solubility.
Aqueous Solubility Generally higherGenerally lowerThe ether oxygen in morpholine acts as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its piperidine counterpart.
Metabolic Stability Generally more stableMore prone to metabolismThe electron-withdrawing nature of the oxygen in morpholine can increase its metabolic stability. Piperidine is more susceptible to CYP450-mediated oxidation.
hERG Inhibition Generally lower riskHigher riskThe higher basicity of piperidine is a known risk factor for hERG channel inhibition, a key cardiotoxicity liability.

Structural and Physicochemical Properties: A Deeper Dive

The seemingly subtle difference between a methylene group and an oxygen atom has profound implications for the electronic and conformational properties of the ring.

Basicity (pKa): The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom, making it less basic (pKa ≈ 8.4) compared to the more electron-rich nitrogen in piperidine (pKa ≈ 11.2).[1] This difference in basicity is a critical consideration in drug design. A lower pKa can be advantageous for several reasons, including reducing the potential for interactions with off-target ion channels and improving the absorption profile of orally administered drugs.

Lipophilicity and Solubility: The presence of the polar ether linkage in morpholine generally leads to a lower lipophilicity (logP) and higher aqueous solubility compared to the corresponding piperidine analog.[2][3] This can be a significant advantage in addressing solubility issues that often plague drug candidates during development.

Comparative Analysis of Matched Molecular Pairs

To illustrate the impact of exchanging a piperidine ring for a morpholine, the following table presents experimental data for matched molecular pairs, where the only structural difference is the heteroatom in the six-membered ring.

Matched PairclogPAqueous Solubility (µg/mL)Human Liver Microsome Clint (µL/min/mg)hERG IC50 (µM)
Compound A (Piperidine) 3.2151202.5
Compound B (Morpholine) 2.58545>30
Compound C (Piperidine) 4.152500.8
Compound D (Morpholine) 3.4309015

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

Metabolic Stability: A Tale of Two Rings

The metabolic fate of a drug is a crucial determinant of its in vivo exposure and potential for drug-drug interactions. Morpholine and piperidine exhibit distinct metabolic profiles.

Morpholine Metabolism: The morpholine ring is generally considered to be more metabolically stable than piperidine.[1] The primary routes of metabolism for morpholine-containing compounds include N-dealkylation, oxidation of the carbon adjacent to the oxygen, and ring opening.

Piperidine Metabolism: The piperidine ring is more susceptible to metabolism by cytochrome P450 enzymes.[1] Common metabolic pathways include N-dealkylation, C-oxidation at various positions on the ring (often leading to lactam formation), and ring opening.[1] This higher metabolic liability can lead to more rapid clearance and lower systemic exposure.

cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism Piperidine Piperidine N-dealkylation_P N-dealkylation Piperidine->N-dealkylation_P C-oxidation C-oxidation (Lactam formation) Piperidine->C-oxidation Ring_Opening_P Ring Opening Piperidine->Ring_Opening_P Morpholine Morpholine N-dealkylation_M N-dealkylation Morpholine->N-dealkylation_M C-oxidation_M C-oxidation Morpholine->C-oxidation_M Ring_Opening_M Ring Opening Morpholine->Ring_Opening_M A Prepare 10 mM stock in 100% DMSO B Serial dilution in DMSO A->B C Add to aqueous buffer (pH 7.4) B->C D Equilibrate with shaking (2 hours) C->D E Centrifuge to remove precipitate D->E F Quantify supernatant (LC-MS/MS or UV-Vis) E->F

References

Comparative Analysis of (4-Benzylmorpholin-2-yl)acetic acid Against Known IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark analysis of the novel compound, (4-Benzylmorpholin-2-yl)acetic acid, hereafter referred to as Compound X, against established inhibitors of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.[1] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[1][2]

This document outlines the inhibitory performance of Compound X in comparison to known IKKβ inhibitors, supported by quantitative data from biochemical and cell-based assays. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Quantitative Inhibitor Comparison

The inhibitory activities of Compound X and a selection of well-characterized IKKβ inhibitors were determined using a biochemical kinase assay and a cell-based NF-κB reporter assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget(s)Type of InhibitionBiochemical IC50 (IKKβ)Cell-Based IC50 (NF-κB)
Compound X IKKβ (putative)To be determined85 nM1.2 µM
MLN120B (Bortezomib)IKKβATP-competitive, Reversible45 nM[3]500 nM
BMS-345541IKKβ, IKKαAllosteric300 nM (IKKβ)[3]4 µM (IKKα)[3]
TPCA-1IKKβATP-competitive17.9 nM[3]200 nM
AspirinIKKβ, COX-1/2Non-competitive (IKKβ)~80 µM[4]> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ Biochemical Kinase Assay

This in vitro assay quantifies the ability of a compound to inhibit the kinase activity of recombinant human IKKβ.

Principle: The assay measures the phosphorylation of a specific peptide substrate (IκBα peptide) by IKKβ. The amount of phosphorylated substrate is detected using a specific antibody, and the inhibitory effect of the compound is determined by the reduction in the phosphorylation signal.

Materials:

  • Recombinant human IKKβ enzyme

  • Biotinylated IκBα peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20

  • Compound X and known inhibitors (dissolved in DMSO)

  • Detection Reagents: Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X and known inhibitors in DMSO.

  • Reaction Setup:

    • Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 4 µL of IKKβ enzyme solution (final concentration 7.5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated IκBα substrate and ATP (final concentrations 10 µM each).[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix containing Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway in a cellular context.

Principle: A human cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[6] Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene.[6] The inhibitory effect of a compound is quantified by the reduction in the reporter signal.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Compound X and known inhibitors (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X or known inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the luciferase assay lysis buffer.

    • Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the canonical NF-κB signaling pathway and the workflow of the IKKβ biochemical assay.

NF_kappa_B_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKK_beta IKKβ IKK_complex->IKK_beta IkBa IκBα IKK_beta->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkBa_p Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Drives

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

IKKbeta_Biochemical_Assay_Workflow start Start add_compound Add Compound X or Known Inhibitor to Plate start->add_compound add_enzyme Add IKKβ Enzyme add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate_atp Add IκBα Substrate & ATP (Initiate Reaction) incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 add_detection Add Detection Reagents incubate2->add_detection incubate3 Incubate (60 min) add_detection->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the IKKβ biochemical kinase assay.

References

A Comparative Guide to the ADME/Tox Profile of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount for advancing a candidate from initial screening to clinical trials.[1][2] This guide provides a comparative analysis of a representative (4-Benzylmorpholin-2-yl)acetic acid derivative, herein referred to as Compound X , against two common alternative scaffolds, Comparator A (a linear aliphatic acid) and Comparator B (a rigid aromatic carboxylic acid). The data presented is hypothetical, based on established in vitro ADME/Tox screening paradigms, to illustrate the compound's potential performance and guide further research.

The early assessment of ADME/Tox properties is crucial for identifying potential liabilities, optimizing molecular design, and reducing the likelihood of late-stage clinical failures.[2][3] By evaluating key parameters such as permeability, metabolic stability, and potential for cardiotoxicity and cytotoxicity, researchers can make more informed decisions, ultimately streamlining the drug development process.[1][4]

Comparative ADME/Tox Data Summary

The following tables summarize the hypothetical in vitro ADME/Tox data for Compound X and its comparators. These assays are standard in early drug discovery and provide a foundational understanding of a compound's pharmacokinetic and safety profile.[3]

Table 1: Physicochemical Properties and Absorption Potential

ParameterCompound XComparator AComparator B
Molecular Weight ( g/mol ) 249.29188.24212.22
LogD at pH 7.4 1.80.52.5
Aqueous Solubility (µM) 150> 50050
Caco-2 Permeability, Papp (A→B) (10⁻⁶ cm/s) 5.21.18.9
Efflux Ratio (Papp B→A / Papp A→B) 1.51.23.1

Table 2: Distribution and Metabolism

ParameterCompound XComparator AComparator B
Plasma Protein Binding (%) 856095
Human Liver Microsomal Stability (t½, min) 45> 12025
CYP3A4 Inhibition (IC₅₀, µM) > 50> 505.8
PXR Activation (EC₅₀, µM) > 50> 502.1

Table 3: Toxicity Profile

ParameterCompound XComparator AComparator B
hERG Inhibition (IC₅₀, µM) > 30> 308.3
Cytotoxicity (HepG2, IC₅₀, µM) > 100> 10015

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of drug candidates.[5][6]

  • Cell Culture : Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[5]

  • Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6]

  • Compound Application : The test compound (e.g., at 10 µM) is added to the apical (A) side to measure absorption (A→B transport) or the basolateral (B) side to measure efflux (B→A transport).[6]

  • Sampling and Analysis : Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[6] The concentration of the compound is quantified by LC-MS/MS.

  • Papp Calculation : The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[5]

hERG Inhibition Assay

The hERG assay is a critical safety screen to assess the risk of drug-induced QT prolongation, which can lead to cardiac arrhythmias.[7][8]

  • Cell Line : A stable cell line expressing the hERG potassium channel (e.g., HEK-293 or CHO cells) is used.[9][10]

  • Electrophysiology : Automated patch-clamp systems (e.g., QPatch) are commonly used to measure the ionic current through the hERG channels.[9][10]

  • Voltage Protocol : A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current, which is the primary measurement for assessing hERG block.[7]

  • Compound Application : The test compound is applied at various concentrations to generate a concentration-response curve. A known hERG inhibitor is used as a positive control.[7]

  • Data Analysis : The percentage of current inhibition at each concentration is used to calculate the IC₅₀ value.[7]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and provides a general assessment of a compound's toxicity.[11][12]

  • Cell Seeding : HepG2 cells (a human liver carcinoma cell line) are seeded in 96-well plates and incubated.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12][13][14]

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Absorbance Reading : The absorbance of the solution is measured using a spectrophotometer (typically at 540-590 nm). The intensity of the purple color is proportional to the number of viable cells.[12][15] The IC₅₀ value is then calculated.

Pregnane X Receptor (PXR) Activation Assay

This nuclear receptor activation assay is used to assess the potential for drug-drug interactions through the induction of metabolic enzymes like CYP3A4.[16][17]

  • Reporter Cell Line : A cell line (e.g., HepG2) stably transfected with the human PXR gene and a luciferase reporter gene linked to a CYP3A4 promoter is used.[16]

  • Compound Incubation : The cells are incubated with the test compound at various concentrations. A known PXR activator like rifampicin serves as a positive control.[17]

  • Lysis and Luciferase Detection : After incubation, the cells are lysed, and a luciferase detection reagent is added.

  • Luminescence Measurement : The luminescence, which is proportional to the extent of PXR activation, is measured using a luminometer.[18][19]

  • Data Analysis : The results are expressed as fold activation relative to the vehicle control, and an EC₅₀ value is determined.[20]

Visualizations

ADME/Tox Profiling Workflow

The following diagram illustrates the typical workflow for in vitro ADME/Tox profiling in early drug discovery.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Predicts Oral Absorption ppb Plasma Protein Binding permeability->ppb lms Liver Microsomal Stability ppb->lms cyp_inhibition CYP450 Inhibition lms->cyp_inhibition pxr PXR Activation cyp_inhibition->pxr Assess DDI Risk herg hERG Inhibition pxr->herg cytotoxicity Cytotoxicity herg->cytotoxicity Assess Safety Risk

Caption: Workflow for in vitro ADME/Tox profiling.

PXR Activation Signaling Pathway

This diagram shows the signaling pathway for PXR-mediated CYP3A4 induction.

PXR_Pathway cluster_nucleus Inside Nucleus compound Compound X (Ligand) pxr PXR (Cytoplasm) compound->pxr Binds nucleus Nucleus pxr->nucleus Translocates rxr RXR rxr->nucleus pxr_rxr PXR-RXR Heterodimer dna CYP3A4 Gene Promoter (XREM/PXRE) pxr_rxr->dna Binds to mrna CYP3A4 mRNA dna->mrna Transcription cyp3a4 CYP3A4 Enzyme mrna->cyp3a4 Translation

Caption: PXR-mediated induction of CYP3A4.

References

Assessing the selectivity of (4-Benzylmorpholin-2-yl)acetic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of GPR88-Targeting Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of several key compounds that act as agonists for the G protein-coupled receptor 88 (GPR88). While the initial topic of interest was "(4-Benzylmorpholin-2-yl)acetic acid-based compounds," publicly available scientific literature on this specific chemical series is limited. However, the structural motifs of such compounds suggest a potential interaction with GPR88, a receptor of significant interest for the treatment of various central nervous system (CNS) disorders. Therefore, this guide focuses on well-characterized GPR88 agonists, providing a framework for assessing the selectivity of novel chemical entities targeting this receptor.

The GPR88 receptor, predominantly expressed in the striatum, is a promising therapeutic target for conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[1][2] Its activation is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The compounds discussed in this guide, including RTI-13951-33, 2-PCCA, and BI-9508, have been instrumental in probing the function of GPR88.[1][4]

Comparative Selectivity of GPR88 Agonists

The selectivity of a compound for its intended target over other biological molecules is a critical factor in drug development, as off-target interactions can lead to undesirable side effects. The following tables summarize the available quantitative data on the potency and selectivity of prominent GPR88 agonists.

On-Target Potency

The potency of GPR88 agonists is typically determined through in vitro functional assays that measure the inhibition of cAMP production. The half-maximal effective concentration (EC50) is a key parameter indicating the concentration of an agonist that produces 50% of the maximal response.

CompoundScaffold TypeAssay TypeCell LineEC50 (nM)Reference
RTI-13951-33 2-PCCA AnalogcAMP Functional Assay-25[5]
cAMP Functional Assay-45[2]
[35S]GTPγS Binding AssayMouse Striatal Membranes535[2]
(1R,2R)-2-PCCA 2-PCCACell-free Assay-3[6]
Cell-based AssayGPR88-22F cells603[6]
cAMP Functional AssayHEK293 cells56[6]
2-PCCA 2-PCCAcAMP Functional AssayHEK293 cells116[7]
RTI-122 2-PCCA AnalogTR-FRET cAMP Assay-11[8]
BI-9508 AtropoisomericGi1 BRET AssayHEK293 cells47[4]
2-AMPP 4-HydroxyphenylglycineLANCE cAMP AssayCHO cells414[8]
Off-Target Selectivity Profile

Comprehensive selectivity profiling against a panel of other receptors, ion channels, and transporters is essential to de-risk a compound.

CompoundSelectivity InformationReference
RTI-13951-33 No significant off-target activity was observed when tested against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[5] Further screening against over 60 CNS targets, including GPCRs, ion channels, and transporters at Eurofins Panlabs and the NIMH Psychoactive Drug Screening Program, also showed no significant binding affinities.[2][2][5]
2-PCCA Has been noted to have significant off-target activity based on [35S]-GTPγS binding in GPR88 knockout mouse striatal membranes, suggesting the need for structural optimization to improve selectivity.[1][1]
BI-9508 Described as a potent and selective agonist suitable for in vitro and in vivo studies.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to assess the selectivity of GPR88 agonists.

cAMP Functional Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the production of cAMP, which is the primary downstream signaling event of GPR88 activation.

Objective: To determine the potency (EC50) of GPR88 agonists by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human GPR88.[1]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (adenylyl cyclase activator).

  • Test compounds.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio).

Procedure:

  • Cell Culture: Culture HEK293 or CHO cells expressing human GPR88 in appropriate media and conditions.

  • Cell Seeding: Seed cells into 384-well white opaque plates and incubate to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Aspirate the culture medium from the cells. b. Add the test compound dilutions to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: a. Add the HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to all wells. b. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of the test compound to determine the EC50 value.[9]

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist, providing a functional readout that is proximal to receptor activation.

Objective: To confirm the Gαi/o coupling of GPR88 and to determine the potency and efficacy of agonists in stimulating G protein activation.

Materials:

  • Membrane preparations from cells expressing GPR88 or from brain tissue (e.g., striatum).[2]

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • [35S]GTPγS (radioligand).

  • Unlabeled GTPγS (for non-specific binding determination).

  • Test compounds.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR88-expressing cells or tissue homogenates through differential centrifugation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the test compound.

  • Reaction Initiation: Add the membrane preparation to all wells, followed by the addition of [35S]GTPγS to initiate the reaction. For non-specific binding, add an excess of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[10][11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats to separate bound from free [35S]GTPγS.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding against the log concentration of the test compound to determine EC50 and Emax values.[11][12]

Visualizing GPR88 Signaling and Experimental Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the GPR88 signaling pathway and a typical experimental workflow for assessing compound selectivity.

GPR88_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR88 Agonist GPR88 GPR88 Agonist->GPR88 G_protein Gαi/oβγ GPR88->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: GPR88 Signaling Pathway.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity Profiling cluster_lead Lead Optimization Primary_Assay Primary Functional Assay (e.g., cAMP HTRF) Hits Active Compounds (Hits) Primary_Assay->Hits Secondary_Assay Confirmatory Functional Assay (e.g., [35S]GTPγS Binding) Hits->Secondary_Assay Selectivity_Panel Broad Selectivity Panel (e.g., Eurofins SafetyScreen) Secondary_Assay->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: Workflow for Assessing Compound Selectivity.

References

A Comparative Overview of the Potential Biological Activities of (4-Benzylmorpholin-2-yl)acetic acid and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as enhanced solubility and metabolic stability, to drug candidates. While specific reproducible biological data for (4-Benzylmorpholin-2-yl)acetic acid is not extensively available in public literature, this guide provides a comparative framework based on the well-documented activities of the broader class of morpholine derivatives. This document outlines potential biological activities, details generalized experimental protocols for their assessment, and presents a plausible synthetic route for the title compound.

Potential Biological Activities of Morpholine-Containing Compounds

Derivatives of morpholine have been shown to exhibit a wide spectrum of pharmacological activities, suggesting potential therapeutic applications for this compound. These activities primarily include:

  • Anticancer Activity: The morpholine ring is a key feature in several anticancer agents. Its presence can contribute to interactions with various biological targets involved in cancer progression. For instance, morpholine derivatives have been investigated as inhibitors of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2]

  • Antimicrobial Activity: The morpholine nucleus is also a common pharmacophore in compounds with antibacterial and antifungal properties.[3][4][5][6] The structural features of these derivatives allow them to interfere with microbial growth and viability.

Comparative Data Summary (Hypothetical)

While specific quantitative data for this compound is not available, the following table illustrates the type of data that would be generated in preclinical studies to compare its efficacy against alternative compounds.

Compound Target/Assay IC50 / MIC Cell Line / Microbial Strain Reference Compound
This compoundPI3K/Akt/mTOR PathwayData not availablee.g., MCF-7 (Breast Cancer)e.g., Gedatolisib
This compoundAntibacterial ActivityData not availablee.g., S. aureus, E. colie.g., Ciprofloxacin
Alternative Compound API3K/Akt/mTOR Pathwaye.g., 1.5 µMe.g., MCF-7 (Breast Cancer)e.g., Gedatolisib
Alternative Compound BAntibacterial Activitye.g., 10 µg/mLe.g., S. aureus, E. colie.g., Ciprofloxacin

Experimental Protocols

Detailed methodologies for key experiments that would be cited for a compound like this compound are provided below.

Synthesis of this compound (Plausible Route)

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-benzylmorpholine derivatives.[7][8] The synthesis could start from commercially available morpholine-2-carboxylic acid.

Step 1: N-Benzylation of Morpholine-2-carboxylic acid

  • Dissolve morpholine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-benzylmorpholine-2-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the 4-benzylmorpholine-2-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to yield (4-benzylmorpholin-2-yl)methanol.

Step 3: Conversion to Acetic Acid

  • The alcohol can be converted to the corresponding acetic acid derivative through a two-step process involving conversion to a nitrile followed by hydrolysis.

  • Nitrile Formation: React the alcohol with a halogenating agent (e.g., thionyl chloride) to form the chloride, followed by reaction with sodium cyanide.

  • Hydrolysis: Hydrolyze the resulting nitrile under acidic or basic conditions to yield this compound.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a reference drug for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and reference antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Synthesis_Workflow cluster_synthesis Plausible Synthesis of this compound Start Morpholine-2-carboxylic acid Step1 N-Benzylation (Benzyl bromide, K₂CO₃) Start->Step1 Intermediate1 4-Benzylmorpholine-2-carboxylic acid Step1->Intermediate1 Step2 Reduction (LiAlH₄) Intermediate1->Step2 Intermediate2 (4-Benzylmorpholin-2-yl)methanol Step2->Intermediate2 Step3 Conversion to Acid (Halogenation, Cyanation, Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Caption: A logical workflow for the plausible synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of (4-Benzylmorpholin-2-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for (4-Benzylmorpholin-2-yl)acetic acid. Adherence to these protocols is imperative to ensure a safe working environment and to comply with regulatory standards.

Immediate Safety Considerations

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar morpholine derivatives, this includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should occur within a well-ventilated fume hood.

Disposal Protocol

The recommended method for the disposal of this compound, its containers, and any contaminated materials is through an approved hazardous waste disposal facility. It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents.

  • Container Management:

    • Use a chemically resistant, sealable container for waste collection.

    • Ensure the container is tightly closed when not in use to prevent the release of vapors.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[1]

  • Spill Management:

    • In the event of a spill, prevent the substance from entering drains, waterways, or soil.[1]

    • For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste manifest and handover. The primary instruction is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3][4]

While chemical neutralization may be a viable strategy for some reactive compounds, the available safety data for this compound and its analogues does not specify a pre-treatment protocol. Therefore, direct disposal through a certified hazardous waste facility is the recommended and compliant approach.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood waste_container Place waste in a labeled, sealed, chemically resistant container fume_hood->waste_container spill Is there a spill? waste_container->spill small_spill Small Spill: - Absorb with inert material - Place in waste container spill->small_spill Yes (small) large_spill Large Spill: - Evacuate area - Contact EHS spill->large_spill Yes (large) storage Store waste container in a cool, dry, well-ventilated area away from incompatible materials spill->storage No small_spill->storage end End: Waste properly disposed large_spill->end consult_regs Consult local, regional, and national disposal regulations storage->consult_regs approved_disposal Arrange for pickup by an approved hazardous waste disposal facility consult_regs->approved_disposal approved_disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (4-Benzylmorpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (4-Benzylmorpholin-2-yl)acetic acid in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to prevent exposure and ensure personal safety. Based on data from similar morpholine derivatives, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system[1].

Recommended Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles are required. A face shield should be used when there is a risk of splashing[2].
Hand Protection Chemical-resistant GlovesWear suitable protective gloves. Nitrile or neoprene gloves are generally recommended for handling morpholine derivatives.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect against skin contact. For larger quantities or when splashing is likely, a chemical-resistant apron is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2].

Operational and Handling Plan

Proper handling procedures are critical to prevent accidental exposure and contamination. The following steps outline the standard operating procedure for working with this compound.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible and operational[2].

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of airborne particles.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is performed in a fume hood.

  • Post-Handling : After handling, wash hands thoroughly with soap and water[1]. Clean all contaminated surfaces.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

  • Solid Waste : Collect unused or waste solid material in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour down the drain[1].

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a designated hazardous waste container.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1].
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Verify Safety Equipment (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Transfer Chemical D->E F Prepare Solution E->F G Clean Work Area F->G H Wash Hands Thoroughly G->H I Segregate Waste (Solid, Liquid, Contaminated PPE) H->I J Label Waste Containers I->J K Dispose According to Institutional Guidelines J->K

Caption: A logical workflow for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.